Product packaging for N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide(Cat. No.:CAS No. 7722-44-3)

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Cat. No.: B1669297
CAS No.: 7722-44-3
M. Wt: 1169.5 g/mol
InChI Key: XDJYMJULXQKGMM-BZUHZWDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colistin A is a primary component of the colistin complex (Polymyxin E), a last-resort antibiotic critical for studying multidrug-resistant Gram-negative pathogens like Pseudomonas aeruginosa , Acinetobacter baumannii , and carbapenem-resistant Enterobacteriaceae . Its research value lies in its potent, concentration-dependent bactericidal activity, which is essential for in vitro pharmacological studies, antimicrobial resistance (AMR) mechanism investigation, and the development of novel therapeutic strategies . Colistin A exerts its antibacterial effect through a "self-promoted uptake" pathway, where its cationic peptide rings electrostatically bind to the anionic lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane . This interaction disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, bacterial cell death . Researchers utilize Colistin A as a critical reference standard and tool to explore the growing global challenge of plasmid-mediated colistin resistance, particularly the MCR gene family, which poses a significant public health threat . This product is intended for research applications in microbiology and biochemistry and is strictly labeled For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H100N16O13 B1669297 N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide CAS No. 7722-44-3

Properties

CAS No.

7722-44-3

Molecular Formula

C53H100N16O13

Molecular Weight

1169.5 g/mol

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

InChI

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+/m1/s1

InChI Key

XDJYMJULXQKGMM-BZUHZWDSSA-N

Isomeric SMILES

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O

Appearance

Solid powder

Other CAS No.

7722-44-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Colistin A;  Colistin IV;  Polymixin E1;  Polymyxin E1; 

Origin of Product

United States

Structural Elucidation and Molecular Characterization of Colistin a

Fundamental Peptide and Fatty Acid Moiety

Colistin (B93849) A is fundamentally a cationic lipopeptide, a hybrid molecule consisting of a peptide portion and a lipid portion. medkoo.com The peptide component is a decapeptide, meaning it is composed of ten amino acid residues. The fatty acid moiety is covalently linked to the N-terminus of this peptide. preprints.org In the case of Colistin A, this fatty acid is specifically (S)-6-methyloctanoic acid. researchgate.netresearchgate.net This lipophilic tail is a crucial structural feature, contributing to the amphipathic nature of the entire molecule. nih.gov The combination of the hydrophobic fatty acid and the hydrophilic peptide portion is essential for the molecule's interaction with the bacterial cell membrane. preprints.org

Key Components of Colistin A
ComponentDescriptionReference
PeptideA decapeptide chain medkoo.com
Fatty Acid(S)-6-methyloctanoic acid researchgate.netresearchgate.net

Cyclic Heptapeptide (B1575542) Core and Linear Tripeptide Side Chain Linkage

The decapeptide of Colistin A is not a simple linear chain. Instead, it adopts a more complex "lariat" or "tadpole" structure, characterized by a cyclic core and a linear side chain. longdom.org A cyclic heptapeptide forms the ring structure of the molecule. medkoo.comresearchgate.net This ring is formed through an amide bond between the side chain of an amino acid within the peptide and the C-terminus of another.

A linear tripeptide side chain is attached to this cyclic core. medkoo.comresearchgate.net The fatty acid moiety, (S)-6-methyloctanoic acid, is acylated to the N-terminus of this linear tripeptide. medkoo.com This arrangement results in a molecule with a distinct globular, cyclic head and a flexible tail.

Structural Arrangement of Colistin A
Structural FeatureDescriptionReference
Cyclic CoreHeptapeptide ring medkoo.comresearchgate.net
Side ChainLinear tripeptide medkoo.comresearchgate.net
LinkageFatty acid attached to the N-terminus of the tripeptide side chain medkoo.com

Significance of Diaminobutyric Acid Residues in Colistin A Architecture

A defining feature of the Colistin A structure is the presence of multiple L-α,γ-diaminobutyric acid (Dab) residues. nih.govresearchgate.net These are non-proteinogenic amino acids, meaning they are not among the 20 common amino acids found in proteins. The Dab residues are cationic at physiological pH due to their primary amine groups. oup.com

Advanced Methodologies for Structural Analysis of Colistin Components

The structural elucidation and confirmation of Colistin A's complex architecture rely on a suite of advanced analytical techniques. These methods are essential for separating the different components of the colistin mixture, identifying their individual structures, and quantifying them in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of colistin. longdom.orgmdpi.com Various HPLC methods have been developed for the separation and quantification of Colistin A and its related components. rsc.org Reversed-phase HPLC is commonly employed, utilizing C18 columns to separate the different polymyxins based on their hydrophobicity. oup.com Detection is often achieved using UV detectors at wavelengths around 210-214 nm. longdom.orgmdpi.com Due to the lack of a strong chromophore in the colistin molecule, derivatization techniques are sometimes used to enhance detection sensitivity, particularly with fluorescence detectors. oup.com

Common HPLC Parameters for Colistin A Analysis
ParameterTypical ConditionReference
ColumnReversed-phase (e.g., C18) oup.com
Mobile PhaseAcetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA) longdom.org
DetectionUV (210-214 nm) or Fluorescence (with derivatization) longdom.orgoup.commdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of colistin, including higher resolution, increased sensitivity, and shorter analysis times. nih.gov UHPLC systems utilize columns with smaller particle sizes, leading to more efficient separations. This technique, often coupled with mass spectrometry, provides a powerful tool for the detailed characterization of colistin components and their quantification in complex biological matrices. nih.gov

Mass Spectrometry (MS) is an indispensable tool for the definitive structural confirmation of Colistin A. nih.gov When coupled with a separation technique like HPLC or UHPLC (LC-MS), it allows for the determination of the molecular weights of the individual components. nih.gov Tandem mass spectrometry (MS/MS) further provides fragmentation patterns that can be used to sequence the peptide and confirm the identity and location of the fatty acid moiety. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of colistin by MS. researchgate.net The precursor and product ions observed in the mass spectra provide unambiguous evidence for the structure of Colistin A. For instance, for colistin A, a precursor ion at m/z 585.5 is often observed. researchgate.net

Mass Spectrometry (MS) Applications in Structure Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and structural analysis of Colistin A. This method provides high selectivity and sensitivity, allowing for the separation of Colistin A from other components, such as Colistin B, and subsequent fragmentation to elucidate its structure.

In typical LC-MS/MS analysis, Colistin A is first ionized, commonly using electrospray ionization (ESI) in positive ion mode. The resulting precursor ion is then selected and subjected to collision-induced dissociation, which breaks the molecule into smaller, characteristic product ions. The mass-to-charge ratios (m/z) of these ions provide a fragmentation pattern that acts as a fingerprint for the molecule.

Detailed research findings have consistently identified specific precursor and product ions for Colistin A. The doubly charged precursor ion [M+2H]²⁺ is often observed due to the multiple basic amine groups in the structure.

Key LC-MS/MS Fragmentation Data for Colistin A
Ion TypeReported m/z ValueReference
Precursor Ion [M+2H]²⁺585.5 nih.govasm.org
Precursor Ion [M+2H]²⁺585.6 nih.govresearchgate.net
Product Ion100.8 nih.govasm.org
Product Ion101.4 nih.govresearchgate.net

The transition from a precursor ion of m/z 585.5 to a product ion of m/z 100.8 or 101.4 is frequently used in multiple reaction monitoring (MRM) mode for the specific quantification and confirmation of Colistin A in various samples. nih.govasm.orgnih.govresearchgate.net This level of detail is crucial for distinguishing it from Colistin B, which has a precursor ion at m/z 578.8. nih.govasm.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) serves as a powerful tool for the molecular characterization of Colistin A, primarily by providing a rapid and accurate determination of its molecular mass. In this technique, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing a soft ionization and desorption of the analyte molecules, which are then accelerated into a time-of-flight analyzer. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the definitive structural elucidation of Colistin A, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have been able to perform a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) signals.

Studies have utilized high-frequency NMR instruments, such as 600 MHz spectrometers, to achieve the necessary resolution to analyze the complex spectrum of colistin. researchgate.net The analysis of the amide region of the ¹H NMR spectrum, for example, is particularly informative about the peptide backbone. researchgate.net

Key research has successfully used ¹H and ¹³C NMR to characterize multiple components isolated from colistin sulphate bulk samples. nih.gov These analyses allowed for the determination of the amino acid sequence, the structure of the fatty acid moiety, and the cyclic nature of the peptide core. This work not only confirmed the known structure of Colistin A (Polymyxin E1) but also led to the identification and structural determination of previously uncharacterized minor components of the colistin complex for the first time. nih.gov Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish correlations between protons within the same amino acid residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for defining the three-dimensional conformation of the cyclic peptide.

Chemical Synthesis Approaches for Structural Verification and Analysis

The total chemical synthesis of Colistin A (Polymyxin E1) has been a critical step in definitively verifying its complex structure and analyzing the relationship between its structure and function. The presence of multiple non-proteinogenic L-α,γ-diaminobutyric acid (Dab) residues and the cyclic lactam bridge presents significant synthetic challenges. nih.gov

The first total synthesis of a polymyxin (B74138) was accomplished using a solution-phase segment condensation approach. nih.gov More modern strategies have employed solid-phase peptide synthesis (SPPS), which offers improved efficiency. researchgate.net These synthetic routes require careful selection of orthogonal protecting groups for the amine side chains of the Dab residues to allow for selective deprotection and the crucial intramolecular cyclization step.

By successfully synthesizing Colistin A, chemists were able to confirm the proposed structure derived from analytical methods. nih.govresearchgate.net Furthermore, the synthesis of various analogues and linear precursors has been instrumental for structural analysis. These studies confirmed that the characteristic "lariat" structure, consisting of the cyclic heptapeptide ring and the linear tripeptide tail, is essential for its antimicrobial activity, as the synthesized linear, acyclic versions of the peptide were found to be inactive. nih.govresearchgate.net This demonstrates how chemical synthesis serves not only as ultimate proof of structure but also as a vital tool for probing the structural requirements for biological function.

Biosynthesis of Colistin a

Producing Organism Identification: Paenibacillus polymyxa subspecies colistinus

Colistin (B93849) is produced by the bacterium Paenibacillus polymyxa. researchgate.netresearchgate.netresearchgate.netnih.gov Specifically, the subspecies Paenibacillus polymyxa subsp. colistinus was identified as the source of this antibiotic in 1947. nih.gov P. polymyxa is a versatile, Gram-positive, spore-forming bacterium found in soil and is known for producing a variety of antimicrobial compounds, including polymyxins. researchgate.netresearchgate.net Different strains of P. polymyxa are utilized for the industrial fermentation process to produce colistin. researchgate.net For instance, Paenibacillus polymyxa ATCC 842 has been identified as a natural producer of colistin capable of generating a high proportion of Colistin A. nih.gov

Elucidation of Non-Ribosomal Peptide Synthesis Mechanism

The biosynthesis of Colistin A does not occur on ribosomes, the typical sites of protein synthesis. Instead, it is assembled by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). researchgate.netresearchgate.netnih.govwikipedia.org This mechanism allows for the incorporation of non-proteinogenic amino acids, such as the abundant L-2,4-diaminobutyric acid (L-Dab) found in colistin, as well as D-amino acids. researchgate.netwikipedia.org

The NRPS machinery functions like a molecular assembly line, with distinct modules responsible for the activation and incorporation of each specific amino acid into the growing peptide chain. frontiersin.org A typical NRPS module is composed of three core domains:

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate. frontiersin.org

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm. frontiersin.org

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module. frontiersin.org

The order of the modules on the NRPS enzyme dictates the sequence of the final peptide product. frontiersin.org In the case of colistin, the NRPS system assembles a linear lipopeptide which is then cyclized to form the final active molecule. researchgate.net The process is initiated by the attachment of a fatty acid to the first amino acid, followed by the sequential addition of the other nine amino acids. nih.gov A final thioesterase (Te) domain, often located at the end of the last NRPS module, is responsible for releasing the fully assembled peptide, frequently catalyzing its cyclization in the process. nih.gov

Precursor Pathways for Colistin A Constituent Amino Acids

The building blocks of Colistin A, its constituent amino acids, are supplied by the primary metabolism of Paenibacillus polymyxa. This includes both proteinogenic and non-proteinogenic amino acids. The biosynthesis of these precursors is intricately linked to central metabolic pathways.

The non-proteinogenic amino acid L-2,4-diaminobutyric acid (L-Dab) is a key structural component of colistin, with six residues present in the molecule. nih.gov The biosynthesis of L-Dab originates from the amino acid L-aspartate. nih.gov The initial steps of this pathway are shared with the biosynthesis of other aspartate-family amino acids like lysine, methionine, and threonine. nih.govwikipedia.org L-aspartate is first phosphorylated by aspartokinase to form L-aspartyl-β-phosphate. nih.gov This intermediate is then reduced to L-aspartate-β-semialdehyde by aspartate-semialdehyde dehydrogenase. nih.gov L-aspartate-β-semialdehyde serves as a crucial branch point intermediate for the synthesis of various amino acids and L-Dab. nih.gov The conversion of L-aspartate-β-semialdehyde to L-Dab involves a transamination step catalyzed by a specific aminotransferase. For instance, in other bacteria, the enzyme 2,4-diaminobutyrate aminotransferase (EctB) is known to be involved in a similar conversion. nih.gov

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, providing energy and essential precursor molecules for various biosynthetic pathways, including amino acid synthesis. nih.govmdpi.com The TCA cycle provides key intermediates that can be converted into amino acids that form the backbone of Colistin A. For example, oxaloacetate, a TCA cycle intermediate, can be transaminated to form aspartate, the direct precursor for L-Dab. nih.govfrontiersin.org Similarly, α-ketoglutarate, another TCA cycle intermediate, is a precursor for the biosynthesis of glutamate, which can then be used in other transamination reactions to produce other amino acids. nih.govfigshare.com The replenishment of these TCA cycle intermediates, known as anaplerotic reactions, is crucial to maintain the flow of precursors for antibiotic biosynthesis. figshare.com

Specific enzymes play pivotal roles in channeling metabolites from central metabolism into the biosynthesis of the amino acid precursors for Colistin A.

Aspartokinase (AK): This enzyme catalyzes the first committed step in the biosynthesis of the aspartate family of amino acids by phosphorylating aspartate. wikipedia.orguniprot.org This is a critical regulatory point, as the product, aspartyl-β-phosphate, is a precursor for L-Dab, L-lysine, L-methionine, and L-threonine. nih.govwikipedia.org The activity of aspartokinase is often tightly regulated through feedback inhibition by the end products of these pathways to control the metabolic flux. nih.govebi.ac.uk In some bacteria, multiple isozymes of aspartokinase exist, each regulated by a different amino acid, allowing for fine-tuned control of precursor supply. ebi.ac.uk

Isopropylmalate Synthetase (IPMS): This enzyme is involved in the biosynthesis of L-leucine, another constituent amino acid of Colistin A. nih.govwikipedia.org IPMS catalyzes the condensation of acetyl-CoA and α-ketoisovalerate to form α-isopropylmalate, the first committed step in the leucine (B10760876) biosynthesis pathway. nih.govproteopedia.org The activity of isopropylmalate synthase is typically subject to allosteric feedback inhibition by the final product, L-leucine, thereby controlling the intracellular concentration of this amino acid. nih.govnih.gov

Regulatory Mechanisms of Colistin A Biosynthesis

The production of Colistin A is a metabolically expensive process and is therefore tightly regulated at the genetic level. Several regulatory proteins have been identified that influence the expression of the colistin biosynthetic gene cluster in Paenibacillus polymyxa.

In P. polymyxa, the biosynthesis of colistin is known to be negatively regulated by the DNA-binding protein AbrB . nih.gov AbrB directly binds to the upstream region of the pmxA gene, which is part of the colistin synthetase gene cluster, thereby repressing its transcription. nih.gov

The expression of the abrB gene itself is under the negative control of another key regulatory protein, Spo0A . nih.gov Spo0A is a master regulator of sporulation and other stationary-phase phenomena, including secondary metabolite production. researchgate.net When Spo0A is active, it represses the expression of abrB. This, in turn, relieves the repression of the colistin biosynthetic genes, leading to increased production of the antibiotic. researchgate.netnih.gov Therefore, Spo0A and AbrB have opposing roles in the regulation of colistin biosynthesis. researchgate.netnih.gov

Additionally, catabolite repression, mediated by the catabolite control protein A (CcpA ), also plays a role. researchgate.net In the presence of a readily metabolizable carbon source like glucose, CcpA can repress the utilization of other carbon sources and may also influence the expression of regulatory genes like abrB. researchgate.netnih.gov Studies have shown that replacing glucose with starch can alleviate this repression and stimulate colistin production by affecting the expression levels of ccpA, spo0A, and abrB. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Colistin a

Interactions with Gram-Negative Bacterial Cell Envelopes

Colistin (B93849) A's mechanism of action involves several key steps at the bacterial cell envelope, starting with its initial interaction with the outer membrane.

Electrostatic Binding to Lipopolysaccharide (LPS) Lipid A Moiety

Colistin A is a polycationic peptide, possessing positively charged diaminobutyric acid (Dab) residues mdpi.commdpi.comencyclopedia.pubnih.govwikipedia.org. These cationic regions exhibit a strong electrostatic attraction to the negatively charged phosphate (B84403) groups present in the lipid A component of LPS in the outer membrane of Gram-negative bacteria mdpi.comrsc.orgmdpi.comencyclopedia.pubnih.govnih.govmdpi.com. This initial high-affinity binding is a crucial step in the mechanism of action nih.gov.

Competitive Displacement of Divalent Cations (Ca2+, Mg2+) from LPS

The binding of Colistin A to the anionic phosphate groups of lipid A is competitive with divalent cations, primarily Ca2+ and Mg2+ mdpi.commdpi.comencyclopedia.pubnih.govwikipedia.orgnih.govmdpi.com. These divalent cations normally form bridges between adjacent LPS molecules, contributing to the stability and integrity of the outer membrane mdpi.comencyclopedia.pubnih.govbiorxiv.org. By displacing these cations, Colistin A disrupts these stabilizing bridges nih.govnih.govbiorxiv.orgbiorxiv.org.

Outer Membrane Disruption and Permeabilization Dynamics

The displacement of divalent cations and the subsequent insertion of Colistin A's hydrophobic regions into the membrane lead to a disorganization and destabilization of the LPS layer mdpi.commdpi.comencyclopedia.pubnih.govnih.gov. This interaction enhances the permeability of the outer membrane mdpi.comencyclopedia.pub. Studies using dyes like N-phenyl-1-napthylamine (NPN) have demonstrated that colistin causes permeabilization of the outer membrane in a dose-dependent manner elifesciences.orgresearchgate.net. This permeabilization allows Colistin A to cross the outer membrane, a process sometimes referred to as "self-promoted uptake" mdpi.comnih.govbiorxiv.orgnih.gov. The extent of outer membrane permeabilization can be significant, even in some colistin-resistant strains researchgate.net.

Cytoplasmic Membrane Solubilization and Pore Formation

After traversing the outer membrane, Colistin A interacts with the cytoplasmic (inner) membrane nih.govmdpi.comencyclopedia.pub. While the exact mechanism of cytoplasmic membrane damage was historically less clear elifesciences.orgnih.gov, recent research indicates that Colistin A also targets LPS that is transiently present in the cytoplasmic membrane during its synthesis and transport to the outer membrane elifesciences.orgnih.govencyclopedia.pubbiorxiv.orgmicrobiologyresearch.org. Similar to its action on the outer membrane, Colistin A disrupts the cytoplasmic membrane by interacting with LPS and displacing cation bridges nih.govbiorxiv.org. This interaction changes the permeability of the cytoplasmic membrane drugbank.comwikipedia.org. Colistin A is thought to act like a cationic detergent, interacting with the phospholipid bilayer and leading to its solubilization and the formation of pore-like structures mdpi.comdrugbank.comwikipedia.org. While some models propose pore formation mdpi.comacs.org, high-resolution imaging has not always shown transmembrane pores induced by colistin acs.org. Regardless of the precise structural alteration, the integrity of the phospholipid bilayer is compromised encyclopedia.pub.

Consequent Release of Intracellular Components and Osmotic Imbalance

The disruption and permeabilization of both the outer and cytoplasmic membranes lead to a loss of the cell's barrier function mdpi.commdpi.comencyclopedia.pubnih.gov. This results in the leakage of essential intracellular components mdpi.commdpi.comencyclopedia.pubmdpi.comnih.gov. The damage to the cytoplasmic membrane, in particular, leads to a loss of osmotic balance within the cell mdpi.commdpi.comencyclopedia.pubnih.gov. The inability of the compromised membrane to maintain cellular content ultimately culminates in bacterial cell death and lysis mdpi.comelifesciences.orgnih.govresearchgate.netmdpi.comencyclopedia.pubmdpi.combiorxiv.orgnih.gov.

Vesicle-Vesicle Contact Pathway Hypotheses

An alternative or complementary mechanism proposed for Colistin A's antibacterial activity is the vesicle-vesicle contact pathway mdpi.commdpi.comencyclopedia.pubnih.gov. This hypothesis suggests that after transiting the outer membrane, Colistin A binds to anionic phospholipid vesicles mdpi.commdpi.comnih.gov. This interaction is proposed to facilitate contact and potentially fusion between the inner leaflet of the outer membrane and the outer leaflet of the cytoplasmic membrane mdpi.commdpi.comnih.gov. This process could promote the exchange of phospholipids (B1166683) between the membranes, leading to a loss of specificity in phospholipid composition and contributing to the disruption of cellular membranes and osmotic imbalance mdpi.commdpi.comencyclopedia.pubnih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Colistin A24825758 nih.gov
Colistin (Polymyxin E)5311054 wikipedia.orgmims.com
Lipopolysaccharide (LPS)131750181 citeab.com, 9544106 citeab.com, 53481794 nih.gov
Lipid A9877306 nih.govnih.govpnas.org, 11355423 nih.gov, 13831140 uni.lu

Data Table Example (Illustrative, based on search findings description):

While specific numerical data tables were not extensively detailed in the snippets to allow for direct extraction into a structured interactive table, the search results describe findings related to dose-dependent permeabilization and protection conferred by magnesium chloride. An illustrative representation of such findings could be:

Colistin Concentration (µg/mL)Outer Membrane Permeabilization (Relative Fluorescence Units)Cytoplasmic Membrane Permeabilization (Relative Fluorescence Units)
0LowVery Low
4High elifesciences.orgresearchgate.netHigh (in susceptible strains) nih.govbiorxiv.orgresearchgate.net
4 + MgCl2 (10 mM)High nih.govReduced nih.govbiorxiv.org

Note: This table is a simplified illustration based on the descriptions of experimental results in the provided search snippets elifesciences.orgnih.govbiorxiv.orgresearchgate.net. The exact numerical values were not consistently available across snippets for direct table generation.

Induction of Cellular Metabolic Perturbations and Oxidative Stress

Colistin treatment can induce significant metabolic changes and oxidative stress in bacterial cells, contributing to its bactericidal activity. mdpi.comfrontiersin.orgguidetopharmacology.orgbiomedres.us

Generation of Reactive Oxygen Species (ROS) and Free Radicals

A key mechanism by which colistin exerts its effect is through the induction of reactive oxygen species (ROS) accumulation within bacterial cells. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netnih.govmdpi.comnih.govfrontiersin.org These ROS include superoxide (B77818) (O2•−), hydrogen peroxide (H2O2), and highly deleterious hydroxyl radicals (•OH). frontiersin.orgnih.govnih.govresearchgate.netmdpi.com The generation of these free radicals is thought to contribute significantly to bacterial cell death. nih.govresearchgate.netmdpi.comfrontiersin.org Upon entering the bacterial cell, colistin can promote the production of O2•−, which is then converted to H2O2 by superoxide dismutase enzymes. mdpi.comfrontiersin.orgnih.govnih.govmdpi.com Subsequently, H2O2 can participate in the Fenton reaction, oxidizing ferrous iron (Fe2+) to ferric iron (Fe3+) and generating the potent hydroxyl radical (•OH). mdpi.comfrontiersin.orgnih.govnih.govnih.govmdpi.comfrontiersin.org This process disrupts iron homeostasis and contributes to oxidative damage. mdpi.com

Oxidative Damage to Bacterial Macromolecules (DNA, Proteins, Lipids)

The ROS and free radicals generated as a result of colistin activity can inflict oxidative damage upon essential bacterial macromolecules. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netmdpi.comfrontiersin.org This damage includes the oxidation of lipids in cell membranes, degradation of DNA, and damage to proteins. nih.govresearchgate.netmdpi.comfrontiersin.org Oxidative damage to DNA, proteins, and lipids plays a crucial role in bacterial eradication. mdpi.com For instance, damage and resynthesis of Fe-S dependent proteins, such as dihydroxy-acid dehydratase (DHAD), can occur, where the exposed Fe-S cluster is vulnerable to oxidation by O2•−, leading to the formation of H2O2. nih.govnih.gov Analysis of genomic DNA in Paenibacillus polymyxa treated with colistin has shown degradation, accompanied by an increase in DNA smear with increasing colistin concentration. nih.gov

Inhibition of Essential Bacterial Respiratory Enzymes (e.g., NADH-quinone oxidoreductase)

Colistin has been shown to inhibit essential enzymes involved in the bacterial respiratory chain, particularly Type II NADH-quinone oxidoreductase (NDH-2). frontiersin.orgbiomedres.ustandfonline.commedkoo.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.org NDH-2 is a crucial respiratory enzyme in the inner membrane of Gram-negative bacteria. biomedres.usfrontiersin.org Inhibition of NDH-2 activity by colistin has been observed in various Gram-negative species, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. tandfonline.comresearchgate.net This inhibition occurs in a concentration-dependent manner. researchgate.net The inhibition of this enzyme can disrupt the bacterial electron transport system, thereby impairing respiratory function and compromising bacterial viability. researchgate.netresearchgate.net

Stimulation of Tricarboxylic Acid (TCA) Cycle and Respiratory Chain in Bacterial Models

Studies, particularly in Gram-positive bacteria like Bacillus subtilis and Paenibacillus polymyxa, have indicated that colistin treatment can stimulate both the tricarboxylic acid (TCA) cycle and the respiratory chain. nih.govtandfonline.comresearchgate.net This stimulation can lead to an enhancement of NADH metabolism. nih.govresearchgate.net For example, colistin treatment has been shown to enhance the activities and relative expression levels of key enzymes in the TCA cycle, such as α-ketoglutaric dehydrogenase and malate (B86768) dehydrogenase, in Bacillus subtilis and Paenibacillus polymyxa. nih.govresearchgate.net The stimulation of the respiratory chain following the TCA cycle can result in the transient depletion of NADH. nih.govtandfonline.com This enhanced metabolic activity and subsequent NADH depletion are linked to the generation of oxidative stress and resulting cellular damage in these bacterial models. nih.govresearchgate.net It has been hypothesized that this stimulation of the TCA cycle and respiratory chain contributes to the increase in O2•− production. nih.govfrontiersin.org

Anti-Endotoxin Activity through LPS Neutralization

Beyond its direct bactericidal effects, colistin also possesses significant anti-endotoxin activity. frontiersin.orgnih.govfrontiersin.org The lipid A portion of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria is a potent endotoxin (B1171834) responsible for triggering severe inflammatory responses and septic shock in the host. frontiersin.orgnih.govoup.com Colistin effectively neutralizes the endotoxin activity of LPS by binding to it. mdpi.comfrontiersin.orgnih.govfrontiersin.orgoup.comacs.org This binding is primarily mediated by electrostatic interactions between the positively charged amino groups of colistin and the negatively charged phosphate groups of lipid A. mdpi.comfrontiersin.orgfrontiersin.orgoup.comacs.orgmdpi.comrsc.org Following the initial electrostatic attraction, hydrophobic interactions further strengthen the complexation between colistin and LPS. frontiersin.orgacs.orgrsc.org By binding to lipid A, colistin inhibits its endotoxin functions. mdpi.comnih.gov This neutralization contributes to the therapeutic benefits of colistin, particularly in infections where endotoxin release is a significant factor. frontiersin.orgnih.gov The binding of colistin to LPS can also lead to the disaggregation of biologically active LPS micelles, further contributing to endotoxin neutralization. acs.org

Mechanisms of Resistance to Colistin

Chromosomal-Mediated Resistance Mechanisms

Chromosomally encoded resistance to Colistin (B93849) A is primarily achieved through modifications of the lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.com These alterations reduce the net negative charge of the bacterial surface, thereby diminishing the electrostatic attraction between the positively charged Colistin A molecule and its target, the lipid A moiety of LPS. mdpi.comacademax.com

The core of chromosomal resistance lies in the enzymatic modification of lipid A. Bacteria have evolved several pathways to add cationic molecules to the phosphate (B84403) groups of lipid A, effectively neutralizing its negative charge.

Another crucial mechanism for colistin resistance is the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups of lipid A. mdpi.comnih.gov This modification is carried out by a series of enzymes encoded by the arn operon (also known as pmrHFIJKLM). mdpi.comnih.gov The transfer of the L-Ara4N moiety to lipid A is specifically catalyzed by the enzyme ArnT. sigmaaldrich.comresearchgate.net The addition of L-Ara4N results in a mass shift of +131 m/z in the lipid A molecule. mdpi.com This cationic sugar neutralizes the negative charge of the phosphate groups, leading to electrostatic repulsion of the polycationic colistin molecule. researchgate.net In some bacteria, such as Pseudomonas aeruginosa, the addition of L-Ara4N to lipid A is considered a critical factor for the development of high-level colistin resistance. nih.gov

In certain bacteria, such as Acinetobacter baumannii, a novel lipid A modification involving the addition of galactosamine (GalN) has been identified in colistin-resistant strains. nih.govresearchgate.net This modification, resulting in a mass shift of +161 m/z, contributes to the reduction of the negative charge on the bacterial surface. mdpi.com The presence of GalN, along with PEtN, on the lipid A of colistin-resistant A. baumannii has been confirmed through tandem mass spectrometry. nih.govdtic.mil This modification is thought to play a role similar to that of L-Ara4N in reducing the electrostatic interaction between colistin and the bacterial outer membrane. nih.gov

The enzymatic additions of PEtN, L-Ara4N, and GalN to lipid A all contribute to a fundamental mechanism of resistance: the reduction of the net negative charge of the bacterial outer membrane. mdpi.comresearchgate.net Colistin, being a polycationic peptide, relies on an initial electrostatic interaction with the negatively charged phosphate groups of lipid A to disrupt the outer membrane. nih.govelsevier.es By adding these cationic sugar and ethanolamine moieties, bacteria effectively create an electrostatic shield that repels the antibiotic, preventing it from reaching its target and exerting its bactericidal effect. nih.govresearchgate.net

Table 1: Summary of Lipid A Modifications and their Impact

ModificationEnzyme(s) Involved (Gene)Mass Shift (m/z)Effect on Outer Membrane
Phosphoethanolamine (PEtN)PEtN transferase (PmrC/EptA)+123Reduction of negative charge
4-Amino-4-deoxy-L-arabinose (L-Ara4N)ArnT and others (arn operon)+131Reduction of negative charge
Galactosamine (GalN)Not fully elucidated+161Reduction of negative charge

The expression of the enzymes responsible for lipid A modification is tightly controlled by two-component regulatory systems (TCS). These systems act as environmental sensors, and their upregulation is a key step in the development of chromosomally mediated colistin resistance. mdpi.com The most well-studied TCS involved in colistin resistance are the PmrAB and PhoPQ systems. mdpi.comfrontiersin.org

In many bacterial species, mutations in the genes encoding the PmrA/PmrB and PhoP/PhoQ systems lead to their constitutive activation. diva-portal.org This, in turn, leads to the upregulation of the pmrC gene and the arn operon, resulting in the increased addition of PEtN and L-Ara4N to lipid A. mdpi.com For instance, in Acinetobacter baumannii, mutations in pmrA and/or pmrB are associated with the upregulation of the pmrCAB operon, leading to increased PEtN addition to lipid A. nih.gov Similarly, in Klebsiella pneumoniae, inactivation of the negative regulator MgrB can lead to the upregulation of the PhoPQ system, which subsequently activates the PmrAB system, resulting in lipid A modification and colistin resistance. diva-portal.orgasm.org The "cross-talk" between different TCS, such as the StkSR and PmrAB systems in A. baumannii, further highlights the complexity of the regulatory networks governing colistin resistance. nih.govflinders.edu.au

Specific Gene Mutations Associated with Chromosomal Resistance

Beyond the alterations in the master regulatory two-component systems, specific mutations in other chromosomal genes are frequently associated with the development of colistin resistance.

The mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ system. nih.govmdpi.com By binding to PhoQ, MgrB inhibits its kinase activity, thus keeping the PhoPQ pathway in a default "off" state. oup.com

Inactivation of the mgrB gene is a common mechanism of acquired colistin resistance in K. pneumoniae and other Enterobacterales. nih.govmdpi.comnih.gov This inactivation can occur through various genetic events, including:

Point mutations leading to premature stop codons and the production of a truncated, non-functional MgrB protein. oup.com

Deletions of part or all of the mgrB gene. nih.gov

Insertions of mobile genetic elements, such as insertion sequences (e.g., IS5-like, IS1F-like), which disrupt the coding sequence of mgrB. nih.gov

The loss of functional MgrB protein leads to the constitutive activation of the PhoPQ system. frontiersin.orgnih.gov This, in turn, results in the upregulation of the PmrAB system and the arnBCADTEF operon, leading to the modification of lipid A and colistin resistance. nih.govnih.gov Complementation experiments, where a wild-type copy of mgrB is reintroduced into a resistant strain, have been shown to restore colistin susceptibility. nih.govoup.com

Mutations within the genes of the pmrCAB and pmrHFIJKLM operons are directly linked to colistin resistance. Missense mutations in pmrA and pmrB are a frequent cause of resistance, leading to the constitutive activation of the PmrAB system and the subsequent upregulation of LPS-modifying genes. nih.govnih.gov These gain-of-function mutations often occur in specific domains of the PmrA and PmrB proteins. nih.gov

While less common, mutations have also been observed within the pmrHFIJKLM operon itself. mdpi.com These mutations can potentially enhance the activity or efficiency of the enzymes involved in the L-Ara4N biosynthesis and transfer pathway.

The pmrC gene, part of the pmrCAB operon, encodes the phosphoethanolamine transferase responsible for adding pEtN to lipid A. nih.govfrontiersin.org Overexpression of pmrC, often as a result of activating mutations in pmrA or pmrB, is a key mechanism of resistance in bacteria like A. baumannii. nih.govfrontiersin.org

The eptA and eptB genes encode phosphoethanolamine transferases that modify lipid A. researchgate.net The eptA gene, in particular, has been shown to play a role in colistin resistance by catalyzing the transfer of pEtN to lipid A. asm.orgnih.gov In some bacteria, such as P. aeruginosa, the overexpression of the endogenous eptA gene can confer colistin resistance. nih.gov

Inactivation of lpxA, lpxC, lpxD Genes Leading to LPS Deficiency

One of the definitive mechanisms for high-level colistin resistance in certain Gram-negative bacteria, particularly Acinetobacter baumannii, is the complete loss of its molecular target, lipopolysaccharide (LPS). mdpi.comnih.gov This is achieved through the mutational inactivation of genes essential for the initial steps of lipid A biosynthesis, the hydrophobic anchor of LPS. mdpi.comnih.gov The genes lpxA, lpxC, and lpxD encode enzymes that catalyze the first three steps in this critical pathway. nih.govelsevierpure.com

Mutations in any of these three genes can halt LPS production, leading to an LPS-deficient outer membrane. mdpi.comfrontiersin.org These mutations can range from single nucleotide deletions and point mutations to insertions of mobile genetic elements like ISAba11. nih.govnih.govelsevierpure.comfrontiersin.orgus.es For instance, studies have identified single base deletions in lpxA and insertions in lpxC and lpxD in colistin-resistant clinical isolates. nih.govelsevierpure.comresearchgate.net The inactivation of these genes prevents the synthesis of lipid A, and consequently, the entire LPS molecule cannot be assembled. nih.gov Without the negatively charged LPS on the outer membrane, the positively charged colistin molecule cannot initiate the electrostatic interaction required for its bactericidal activity, resulting in high-level resistance. mdpi.comnih.gov This mechanism has been confirmed in both laboratory-selected mutants and clinical isolates of A. baumannii. nih.gov While effective for resistance, the complete loss of LPS can impact bacterial fitness, growth, and virulence, which may explain why this mechanism is not more widespread among clinical isolates. nih.govus.es

GeneFunction in Lipid A BiosynthesisConsequence of Inactivation
lpxA Catalyzes the first step: transfer of acyl chain to UDP-N-acetylglucosamine. nih.govHalts lipid A synthesis, leading to complete loss of LPS and high-level colistin resistance. nih.govnih.gov
lpxC Catalyzes the second step: deacetylation. mdpi.comPrevents lipid A production, resulting in an LPS-deficient outer membrane and resistance. mdpi.comnih.gov
lpxD Catalyzes the third step: addition of a second acyl chain. mdpi.comBlocks the lipid A pathway, causing a lack of the colistin target site on the cell surface. mdpi.comnih.gov
ramA Gene Alterations and their Impact on Resistance

The ramA gene is a regulatory element that plays a significant role in modulating antimicrobial resistance in several species of Enterobacteriaceae, including Klebsiella pneumoniae, Salmonella spp., Enterobacter spp., and Citrobacter spp. frontiersin.orgnih.gov The ramA locus includes the repressor gene ramR, which controls the expression of ramA. frontiersin.orgnih.gov The RamA protein, in turn, modulates the biosynthesis of lipid A and is associated with permeability barriers in the bacterial cell envelope. nih.gov

Alterations within the ramA locus can lead to increased expression of the RamA regulator. nih.gov Elevated levels of RamA have been shown to cause modifications to the LPS structure, which results in increased resistance to colistin. frontiersin.orgnih.gov These findings indicate that changes in the regulatory pathways controlling LPS synthesis, driven by ramA alterations, can reduce colistin susceptibility without completely eliminating the LPS molecule. nih.gov

Involvement of naxD Gene in Lipid A Modification

In Acinetobacter baumannii, another chromosomal mechanism contributing to colistin resistance involves the naxD gene. researchgate.net The NaxD protein is responsible for the modification of lipid A through the addition of galactosamine. researchgate.net This modification, similar to others that confer colistin resistance, reduces the net negative charge of the bacterial outer membrane. researchgate.net

The expression of naxD can be significantly increased due to mutations in the pmrB gene, which is part of the PmrAB two-component regulatory system. researchgate.net An activating mutation in PmrB leads to the overexpression of NaxD. researchgate.net The subsequent addition of positively charged galactosamine to lipid A decreases the electrostatic affinity for the cationic colistin molecule, thereby conferring resistance. researchgate.net

Plasmid-Mediated Colistin Resistance

The emergence of plasmid-mediated colistin resistance represents a critical turning point in the evolution of antimicrobial resistance, as it allows for the rapid dissemination of resistance determinants across different bacterial species and geographic regions through horizontal gene transfer. nih.govox.ac.uk

Mobile Colistin Resistance (mcr) Genes (e.g., mcr-1 to mcr-10 Variants)

The discovery of the first mobile colistin resistance gene, mcr-1, in E. coli from a pig in China in 2015, marked a new era in colistin resistance. wikipedia.orgresearchgate.netdovepress.com Unlike chromosomal mutations, mcr genes are located on plasmids, which are mobile genetic elements that can be easily transferred between bacteria. nih.gov Since the initial report, the number of identified mcr gene variants has rapidly expanded, with at least ten distinct families, designated mcr-1 through mcr-10, and numerous sub-variants now described. nih.govwikipedia.orgfrontiersin.orgmdpi.commdpi.com

These genes have been detected in a wide array of Gram-negative bacteria, predominantly in Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica, but also in other families like Moraxellaceae. wikipedia.orgfrontiersin.orgnih.gov They have been found in isolates from humans, animals, food products, and the environment across five continents, highlighting their widespread and successful dissemination. wikipedia.orgnih.gov The mcr-1 gene remains the most prevalent variant globally. mdpi.comfrontiersin.org

MCR Gene FamilyYear of First ReportNoteworthy Characteristics
mcr-1 2015The first and most globally disseminated mobile colistin resistance gene. wikipedia.orgnih.gov
mcr-2 2016Initially found in E. coli from pigs in Belgium. wikipedia.orgnih.gov
mcr-3 2017Identified in E. coli and has multiple variants. wikipedia.orgnih.gov
mcr-4 2017Found in Salmonella and E. coli from pigs in Europe. wikipedia.orgnih.gov
mcr-5 2017Discovered in Salmonella Paratyphi B in Germany. wikipedia.orgnih.gov
mcr-6 2018Identified in Moraxella species. frontiersin.org
mcr-7 2018Found in Klebsiella pneumoniae from chickens. nih.gov
mcr-8 2018Discovered in Klebsiella pneumoniae. nih.gov
mcr-9 2019Found in Salmonella Typhimurium, often requires induction for expression. asm.org
mcr-10 2020First identified in Enterobacter roggenkampii from a human patient. dovepress.commdpi.comasm.org

Functional Role of Mobile Colistin Resistance (MCR) Enzymes (Phosphoethanolamine Transferases)

The various MCR proteins are all members of the phosphoethanolamine (PEtN) transferase enzyme family. wikipedia.orgnih.govnih.gov These enzymes catalyze the addition of a phosphoethanolamine moiety from a phosphatidylethanolamine donor substrate to the lipid A component of LPS. nih.govresearchgate.netelsevierpure.com This enzymatic reaction modifies the structure of lipid A, which is the primary binding site for colistin on the bacterial outer membrane. nih.govnih.gov

The addition of the positively charged PEtN group reduces the net negative charge of the lipid A, thereby weakening the electrostatic interaction between the cationic colistin molecule and the bacterial cell surface. researchgate.netasm.org This mechanism, known as target modification, results in a lower binding affinity of colistin for the bacterial membrane, leading to reduced susceptibility or resistance. wikipedia.orgresearchgate.net While chromosomally encoded PEtN transferases (like EptA) exist, the MCR enzymes are notable for being encoded on mobile genetic elements, which facilitates their rapid spread. nih.govfrontiersin.org

Mechanisms of Horizontal Gene Transfer and Global Dissemination

The rapid global spread of mcr genes is a direct consequence of their location on mobile genetic elements, primarily plasmids and transposons. nih.govasm.org Horizontal gene transfer (HGT) is the primary mechanism for their dissemination, allowing resistance to spread between different bacterial strains and species, including from commensal to pathogenic bacteria. dovepress.comnih.govdoaj.org

A variety of plasmid types, including those from incompatibility groups IncI2, IncX4, and IncHI2, have been identified as carriers of mcr genes, particularly mcr-1. frontiersin.orgfrontiersin.org These plasmids often have high transfer efficiency and may also carry other antimicrobial resistance genes, contributing to the development of multidrug-resistant organisms. frontiersin.orgnih.gov In addition to plasmid transfer, the mcr-1 gene is frequently associated with a composite transposon, Tn6330, which is flanked by ISApl1 insertion sequences. frontiersin.orgnih.gov This transposon can "jump" from a plasmid to the bacterial chromosome or to other plasmids, further enhancing the mobility and stability of the resistance gene within bacterial populations. frontiersin.orgnih.gov The extensive use of colistin in agriculture, particularly in livestock, is believed to have been a major selective pressure driving the emergence and global dissemination of mcr genes through the food chain and environment. researchgate.netmdpi.comnih.gov

Auxiliary Bacterial Resistance Strategies

Table 1: Efflux Pumps Associated with Colistin Resistance

Efflux Pump SystemBacterial SpeciesRole in Resistance
MexAB-OprMPseudomonas aeruginosaEnhanced expression confers resistance. mdpi.commdpi.com
AcrAB-TolCGram-negative bacteriaUpregulation contributes to resistance. mdpi.com
KpnEFKlebsiella pneumoniaeActivated by regulators of capsule synthesis. frontiersin.org
EmrABAcinetobacter baumanniiContributes to colistin resistance. frontiersin.org

Porins are protein channels in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of hydrophilic molecules. nih.gov Changes in the expression or structure of these porins can alter membrane permeability and restrict the entry of antibiotics like colistin. mdpi.comnih.gov In A. baumannii, the outer membrane protein OmpW plays a role in colistin binding, and its downregulation has been observed in colistin-resistant mutants. mdpi.comnih.gov Similarly, the downregulation of the OprD porin has been reported to affect colistin resistance in P. aeruginosa. nih.gov The loss of porin channels is another mechanism that reduces the uptake of the drug, thereby contributing to resistance. nih.gov While porins are a known entry route for many antibiotics, some studies suggest that colistin and other antimicrobials can also bypass porins and permeate the lipid bilayer directly, indicating a complex interplay of factors governing outer membrane permeability. pnas.org

The bacterial capsule is an external layer of polysaccharides that can act as a physical barrier, preventing antibiotics from reaching their cellular targets. Overproduction of this capsular polysaccharide (CPS) is a recognized mechanism of colistin resistance, particularly in Klebsiella pneumoniae. nih.govnih.govnih.gov The anionic nature of the CPS allows it to trap the cationic colistin molecules through electrostatic interactions, effectively sequestering the drug before it can bind to the lipid A moiety of the LPS. nih.gov This mechanism is mediated by the upregulation of genes involved in capsule biosynthesis, such as the cps operon. frontiersin.orgnih.gov Regulatory systems, including Rcs and Cpx, can up-regulate capsule biosynthesis, contributing to this defensive strategy. mdpi.com

Colistin heteroresistance is a phenomenon where a bacterial population, thought to be susceptible to colistin, contains a small subpopulation of resistant cells. tandfonline.comnih.gov This phenomenon is not detectable by standard broth microdilution susceptibility tests but can be identified using population analysis profiling (PAP). tandfonline.comnih.govnih.gov Heteroresistance has been frequently reported in various Gram-negative bacteria, including A. baumannii, K. pneumoniae, and E. coli. tandfonline.comnih.govresearchgate.net The presence of these resistant subpopulations can lead to treatment failure, as colistin therapy eliminates the susceptible majority, allowing the resistant minority to proliferate and become dominant. nih.govasm.org Studies have shown a high prevalence of heteroresistance among clinical isolates of carbapenem-resistant bacteria, with one study finding it in 10.1% of carbapenem-resistant Enterobacterales isolates in the United States. asm.org

Several bacterial genera are naturally, or intrinsically, resistant to colistin. This means that nearly all wild-type isolates of these species exhibit high minimum inhibitory concentration (MIC) values for colistin. nih.gov Genera with well-documented intrinsic resistance include Proteus spp., Serratia marcescens, Morganella morganii, and Burkholderia spp. frontiersin.orgnih.gov Other intrinsically resistant bacteria include Providencia spp., Edwardsiella spp., and Gram-negative cocci like Neisseria spp. frontiersin.orgnih.gov

The primary mechanism for this innate resistance is the constitutive modification of their LPS. For example, Proteus mirabilis and Serratia marcescens chromosomally encode the enzymes necessary to add 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN) to their lipid A. frontiersin.orgmdpi.com This permanent alteration increases the positive charge of the outer membrane, repelling the cationic colistin molecule and preventing it from binding. frontiersin.org

Table 2: Examples of Bacterial Genera with Intrinsic Colistin Resistance

Bacterial GenusCommon SpeciesBasis of Intrinsic Resistance
ProteusP. mirabilisConstitutive modification of LPS with cationic groups. frontiersin.orgmdpi.com
SerratiaS. marcescensConstitutive modification of LPS with cationic groups. frontiersin.orgnih.gov
MorganellaM. morganiiNatural resistance, likely due to LPS structure. frontiersin.orgnih.gov
BurkholderiaB. cepaciaNatural resistance to polymyxins. frontiersin.orgnih.gov
HafniaH. alveiPhenotypic resistance in almost all wild-type isolates. nih.govasm.org

Adaptive Strategies and Evolutionary Pathways for Resistance Development

Bacteria exhibit significant adaptive potential, evolving resistance in response to antimicrobial pressure. mdpi.com When exposed to increasing concentrations of colistin, bacteria can develop resistance through various evolutionary pathways involving chromosomal mutations. Experimental evolution studies with P. aeruginosa have shown that different lineages adapt at different paces, accumulating mutations in genes associated with LPS synthesis. mdpi.com

Key genes affected during adaptation include those of the two-component regulatory systems PhoP-PhoQ and PmrA-PmrB, which control the modification of lipid A. mdpi.comnih.gov For instance, mutations in phoQ and pmrB are common adaptive changes observed in P. aeruginosa under colistin pressure. mdpi.com These adaptations lead to the addition of L-Ara4N to lipid A, reducing the outer membrane's negative charge and thus its affinity for colistin. nih.gov

Interestingly, this evolved resistance is not always stable. In some cases, when the antibiotic pressure is removed, colistin-resistant strains can revert to being susceptible. nih.govresearchgate.net This loss of resistance is often due to genetic reversion, where the amino acid substitutions that conferred resistance are reversed, indicating a fitness cost associated with the resistance mutations in an antibiotic-free environment. nih.gov This dynamic process of acquisition and loss highlights the complex and diverse evolutionary pathways bacteria can take to survive antibiotic treatment. nih.govresearchgate.net

Preclinical and in Vitro Research on Colistin a

In Vitro Antimicrobial Activity and Spectrum of Action

Colistin (B93849), including its component Colistin A, exerts its antimicrobial effect by targeting the bacterial outer membrane. It acts as a cationic detergent, disrupting the membrane by displacing divalent cations like magnesium and calcium from the phosphate (B84403) groups of membrane lipids. This disruption leads to leakage of intracellular contents and ultimately bacterial death. wikipedia.orgmims.commims.com This mechanism is bactericidal even in an isosmolar environment. wikipedia.org Colistin binds to lipopolysaccharides and phospholipids (B1166683) in the outer cell membrane of Gram-negative bacteria. wikipedia.org

Colistin generally has a narrow spectrum of activity, primarily against aerobic Gram-negative bacteria. mims.comnih.gov Susceptible organisms include Pseudomonas aeruginosa, Acinetobacter baumannii, and many Enterobacteriaceae, though some, like Proteus, Providencia, and Serratia, are typically less susceptible or resistant. mims.comnih.gov Other susceptible isolates include Stenotrophomonas maltophilia, Escherichia coli, Salmonella species, Shigella species, Haemophilus influenzae, Bordetella pertussis, and Legionella pneumophila. nih.gov

Activity against Specific Gram-Negative Bacteria (e.g., Acinetobacter baumannii, Enterobacteriales, Pseudomonas aeruginosa)

Colistin demonstrates significant in vitro activity against MDR Gram-negative pathogens such as A. baumannii, P. aeruginosa, and Klebsiella pneumoniae. nih.gov Studies have evaluated the susceptibility of clinical isolates of these bacteria to colistin. For instance, a study involving isolates from Canadian hospitals between 2007 and 2008 found that the MIC of colistin was ≤2 µg/ml against a variety of clinically important Gram-negative bacilli, including E. coli, Klebsiella spp., Enterobacter spp., A. baumannii, and P. aeruginosa. asm.org All MDR P. aeruginosa isolates tested in that study were susceptible to colistin. asm.org

Another study conducted in Vietnam from 2020 to 2024 on A. baumannii and P. aeruginosa isolates noted that while no colistin-resistant strains were observed during the study period, there was a statistically significant change in MIC values over time. researchgate.netnih.gov The percentage of isolates with an MIC of ≤ 0.75 µg/mL decreased, while the percentage with an MIC of 1.0 µg/mL increased. researchgate.netnih.gov

Quantitative Assessment of Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antimicrobial activity, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after incubation. Studies have reported MIC values for colistin against various Gram-negative bacteria.

In a study examining A. baumannii and P. aeruginosa isolates, the MICs of colistin against A. baumannii were found to be in the range of 0.125-2.0 µg/mL, and against P. aeruginosa, the range was 0.25-2.0 µg/mL. infezmed.it All MDR strains examined in that specific study were susceptible to colistin. infezmed.it

A study on A. baumannii isolates reported an MIC of 0.5 µg/mL and an MIC of 1.0 µg/mL for colistin in monotherapy. mdpi.com For E. coli and K. pneumoniae isolates, over 90% had an MIC of ≤1 µg/ml in one study. asm.org

Data on colistin MICs against A. baumannii and P. aeruginosa from a study in Vietnam (2020-2024) showed a shift in the distribution of MIC values over the study period. researchgate.netnih.gov

BacteriumMIC (µg/mL)Percentage (2020-2021)Percentage (2022-2024)
A. baumannii≤ 0.75> 80%60%-65%
A. baumannii1.0> 70%
P. aeruginosa≤ 0.75> 80%60%-65%
P. aeruginosa1.0> 70%

Note: Data is based on observed trends in the study and represents approximate percentages. researchgate.netnih.gov

Synergistic Interactions in Combination Studies

Given the challenges posed by MDR bacteria and the potential for resistance development, colistin is frequently used in combination therapy to enhance its antibacterial activity and potentially overcome resistance. medscape.comasm.org In vitro synergy testing methods, such as time-kill assays and checkerboard assays, are employed to evaluate the interactions between colistin and other antimicrobial agents. medscape.com

Evaluation with Other Antimicrobial Agents (e.g., Rifampicin (B610482), Carbapenems, Aztreonam)

Studies have investigated the synergistic effects of colistin in combination with various antibiotics against problematic Gram-negative bacteria, including colistin-resistant strains. Combinations involving colistin have shown synergistic or bactericidal effects in vitro against MDR Acinetobacter spp. and carbapenemase-producing Enterobacteriaceae. ujms.net

Specific combinations have demonstrated notable synergy. The combination of colistin and rifampin has been extensively studied and has shown high synergy rates against MDR A. baumannii in many studies. medscape.comopenmicrobiologyjournal.com However, the synergy with rifampin against P. aeruginosa has been reported as highly variable. medscape.com One study using checkerboard tests found that colistin-rifampin was fully synergistic against all nine tested colistin-resistant A. baumannii strains. asm.org

Combinations of colistin with carbapenems (such as imipenem (B608078) and meropenem) and aztreonam (B1666516) have also shown synergistic or partial synergistic activities against A. baumannii isolates, including colistin-resistant strains. asm.orgnih.gov In one study, colistin-imipenem, colistin-ceftazidime, and colistin-aztreonam combinations showed synergy or partial synergy against all tested colistin-resistant A. baumannii strains. nih.gov Colistin-meropenem and colistin-aztreonam combinations were synergistic against a significant proportion of colistin-resistant A. baumannii strains in another study. asm.org

Other combinations showing potential synergy with colistin against colistin-resistant A. baumannii include colistin-vancomycin and colistin-teicoplanin. asm.org

Mechanistic Basis of Synergy (e.g., Enhanced Cell Envelope Disruption, Metabolic Pathway Perturbations)

The synergistic mechanism of colistin with other antibiotics is often attributed to its ability to disrupt the bacterial outer membrane. openmicrobiologyjournal.comnih.gov By damaging the outer membrane, colistin can increase the permeability of the bacterial cell, thereby enhancing the entry of other antimicrobial agents that would otherwise have difficulty penetrating the cell envelope. openmicrobiologyjournal.comnih.gov

For instance, the synergy between colistin and rifampin is thought to be based on colistin's effect on the outer membrane, which increases the penetration of rifampin into the bacterial cell. openmicrobiologyjournal.com Rifampin targets bacterial RNA polymerase, an intracellular enzyme. rcsb.org Similarly, the high rates of synergy observed between colistin and antibiotics that typically have limited activity against Gram-negative bacteria due to poor outer membrane penetration (such as linezolid, fusidic acid, and clindamycin) support the hypothesis that outer membrane permeabilization is a key mechanism of synergy. nih.gov

Colistin-resistant A. baumannii strains may have modifications to their outer membrane, which paradoxically might increase their permeability to other cell wall antimicrobial agents, contributing to the observed synergy with drugs like carbapenems and aztreonam. nih.gov

Strategies for Targeting Colistin-Resistant Subpopulations in Mixed Cultures

Targeting colistin-resistant subpopulations within a bacterial population is a critical aspect of overcoming resistance. In vitro studies have explored strategies to address this. Combination therapy is a primary strategy investigated for its potential to target resistant strains. ujms.net

Studies evaluating colistin-based combinations against colistin-resistant A. baumannii demonstrate that certain combinations can exhibit synergistic activity even against strains that are resistant to colistin alone. asm.orgnih.gov The synergistic interactions observed with agents like rifampin, carbapenems, and aztreonam against colistin-resistant isolates suggest that these combinations may be effective in targeting subpopulations that have developed resistance to colistin. asm.orgnih.gov

The mechanism of synergy in colistin-resistant strains is not fully understood and requires further investigation. openmicrobiologyjournal.com However, the observation that colistin-resistant strains might have increased permeability to other antibiotics due to outer membrane modifications suggests a potential strategy for combination therapy. nih.gov Combining colistin with agents that can exploit these changes in membrane permeability could be effective in targeting resistant subpopulations.

Research is ongoing to identify optimal colistin-based combinations and understand the underlying mechanisms to effectively target both susceptible and resistant bacterial populations.

Advanced In Vitro Models for Colistin A Research

Advanced in vitro models play a vital role in dissecting the complex interactions between colistin and bacterial systems, offering insights into its pharmacodynamics and potential applications.

Time-Kill Kinetics and Concentration-Dependent Bactericidal Activity Studies

Time-kill kinetics studies are fundamental in evaluating the rate and extent of bacterial killing by antibiotics at different concentrations. Research on colistin has demonstrated its concentration-dependent bactericidal activity against various Gram-negative pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. Studies have shown that colistin can exhibit rapid killing, with significant bacterial count reductions observed within a few hours of exposure, particularly at concentrations at or above the minimum inhibitory concentration (MIC). cabidigitallibrary.orgbioline.org.br For instance, bactericidal activity, defined as a ≥3 log10 reduction in bacterial count, has been observed within 2 to 6 hours of incubation with colistin at concentrations as low as 0.5 to 1.0 times the MIC for some A. baumannii isolates. cabidigitallibrary.org Higher concentrations, such as 8.0x and 16.0x MIC, have been shown to lead to complete bacterial killing within 8 to 24 hours. cabidigitallibrary.org

Studies investigating colistin methanesulfonate (B1217627) (CMS), a prodrug of colistin, have also provided insights into the activity of the active colistin compound. Time-kill studies with CMS have indicated a delay in the onset of killing, which correlates with the hydrolysis of CMS to active colistin. asm.org Killing was not evident until the concentration of colistin generated reached approximately 0.5 to 1 mg/liter, corresponding to about 0.5 to 1 times the MIC of colistin. asm.org This highlights that the bactericidal effect is directly attributable to the formed colistin.

The concentration-dependent nature of colistin's activity is a key pharmacodynamic characteristic influencing dosing strategies. Studies have shown that increased colistin concentrations generally lead to more rapid and extensive killing. bioline.org.br

Biofilm Eradication and Inhibition Studies

Bacterial biofilms represent a significant challenge in treating infections due to their increased tolerance to antibiotics. In vitro studies have investigated the ability of colistin to inhibit biofilm formation and eradicate established biofilms. While colistin alone can show some activity against biofilms, its efficacy is often enhanced when used in combination with other agents. mdpi.comnih.govfrontiersin.org

Research has demonstrated that colistin, in combination with other compounds, can significantly reduce biofilm mass and inhibit biofilm formation in multidrug-resistant Gram-negative bacteria, including Escherichia coli, P. aeruginosa, and A. baumannii. mdpi.comasm.orgnih.gov For example, combinations of colistin with agents like cinacalcet (B1662232) hydrochloride or furanone C-30 have shown synergistic effects, leading to a significant reduction in biofilm mass and improved eradication of pre-formed biofilms compared to colistin alone. mdpi.comasm.org Scanning electron microscopy has been used to visualize the impact of these combinations on biofilm structure, showing a marked decrease in cell numbers within the biofilm. asm.org

Studies have also explored combinations of colistin with other antibiotics, such as meropenem (B701) or rifampicin, demonstrating synergistic effects against biofilms of A. baumannii and Klebsiella pneumoniae. nih.gov These findings suggest that colistin-based combination therapies hold promise for tackling biofilm-associated infections.

Cell-Based Assays for Mechanistic and Cytotoxicity Investigations in Microbial Systems

Cell-based assays are crucial for understanding the mechanism by which colistin interacts with bacterial cells and exerts its effects. Colistin is a polycationic peptide that primarily targets the bacterial cell membrane. wikipedia.orgnih.govnih.gov Its mechanism involves interacting with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations like magnesium and calcium that stabilize the LPS layer. wikipedia.orgnih.govmdpi.com This interaction disrupts the outer membrane integrity. nih.govelsevier.es

Following outer membrane disruption, colistin is thought to permeate to the cytoplasmic membrane, where it further disrupts the membrane structure, leading to leakage of intracellular contents and ultimately cell death. wikipedia.orgnih.govelsevier.es This detergent-like mechanism is bactericidal. wikipedia.org Cell-based assays, including those assessing membrane permeability and leakage of intracellular components, have confirmed these effects. elsevier.esnih.govscielo.br Electron microscopy has also been used to visualize the damage to bacterial membranes caused by colistin. nih.govscielo.br

While the primary target is the bacterial membrane, some studies suggest potential intracellular effects, such as precipitation of cytoplasmic components. nih.gov Cytotoxicity investigations in microbial systems, often conducted in the context of combination therapies, aim to assess the impact of colistin, alone or in combination, on bacterial viability and cellular processes. asm.org

Development and Application of Artificial Membrane Models (e.g., Liposomes)

Artificial membrane models, such as liposomes and supported lipid bilayers, are valuable tools for studying the interaction of colistin with bacterial membranes in a simplified and controlled environment. These models allow researchers to investigate the initial binding events, membrane insertion, and permeabilizing effects of colistin without the complexity of a whole bacterial cell. nih.govelsevier.esnih.govscielo.brbiorxiv.orgresearchgate.netnih.gov

Liposomes, which are spherical vesicles composed of lipid bilayers, can be constructed to mimic the lipid composition of bacterial membranes, including the presence of LPS. biorxiv.orgnih.gov Studies using liposomes have confirmed the ability of colistin to interact with and disrupt lipid bilayers, leading to increased permeability and leakage of encapsulated contents. elsevier.esnih.govscielo.br These models have been used to demonstrate that colistin selectively alters the membrane permeability of Gram-negative bacteria. elsevier.esnih.gov

Artificial membrane models also facilitate the study of how modifications in membrane composition, such as those associated with colistin resistance, can affect colistin binding and activity. biorxiv.orgnih.gov While synthetic lipid models are useful, researchers are also exploring more complex models like outer membrane vesicles (OMVs) which better represent the native bacterial outer membrane. biorxiv.org

Influence of Environmental Factors on Colistin A Activity

Environmental factors can significantly influence the activity of antibiotics. For colistin, understanding the impact of factors like oxygen tension is important, particularly in diverse infection sites.

Effects of Oxygen Tension and Anaerobic Conditions on Bactericidal Activity

The oxygen environment can affect the metabolic state of bacteria and their susceptibility to antibiotics. Research has investigated the bactericidal activity of colistin under different oxygen tensions, including anaerobic conditions.

Studies on P. aeruginosa have shown that the bactericidal activity of colistin can be influenced by oxygen availability. Interestingly, the bactericidal activity of colistin on P. aeruginosa biofilms has been reported to be increased under anaerobic conditions compared to aerobic conditions. nih.govasm.org This is in contrast to some other antibiotics whose activity is attenuated by oxygen depletion. nih.gov

This suggests that colistin's mechanism of action may not be dependent on oxidative stress pathways that require oxygen, which are implicated in the killing mechanism of some other antibiotic classes. researchgate.net The ability of colistin to maintain or enhance activity in low-oxygen environments, such as those found within biofilms or certain host tissues, could have implications for its effectiveness in treating infections in these sites. nih.govresearchgate.net

Metabolic Profiling and Systems Biology Approaches

Metabolic profiling and systems biology approaches, such as untargeted metabolomics and proteomics, are valuable tools for understanding the complex interactions between antibiotics like colistin A and bacterial cells. These methodologies provide insights into the metabolic and physiological changes that occur in bacteria in response to colistin A exposure and the mechanisms underlying resistance. frontiersin.orgfrontiersin.orgd-nb.info

Untargeted Metabolomics for Elucidating Bacterial Metabolic Responses to Colistin A

Untargeted metabolomics allows for the broad analysis of metabolites within a biological system, providing a snapshot of the metabolic state of bacteria treated with colistin A. Studies using untargeted metabolomics have revealed significant metabolic perturbations in multidrug-resistant (MDR) Acinetobacter baumannii following exposure to colistin. frontiersin.orgfrontiersin.org

For instance, untargeted metabolomics analysis of A. baumannii treated with colistin alone and in combination with other antibiotics has shown that colistin causes early disruption of the bacterial cell envelope. This disruption is evidenced by decreased levels of phospholipids and fatty acids within the first hour of treatment. frontiersin.orgnih.gov The initial metabolic changes induced by colistin primarily involve lipid metabolism, with a notable decrease in fatty acids and an increase in phospholipids. frontiersin.org These findings align with colistin's mechanism of action, which targets the LPS on the outer membrane of Gram-negative bacteria, leading to increased outer membrane permeability and phospholipid exchange. frontiersin.org

Further metabolomic studies have indicated time-dependent metabolic alterations in response to colistin. While colistin can induce significant initial changes, particularly in lipid metabolism, its impact on other metabolic pathways may be less pronounced at later time points compared to combination therapies. frontiersin.orgfrontiersin.org

Application of Proteomics and Other "Omics" Methodologies to Resistance Mechanisms

Proteomics, the large-scale study of proteins, provides complementary information to metabolomics by examining changes in protein expression in response to colistin A and in colistin-resistant strains. Integrated "omics" approaches, combining genomics, transcriptomics, and proteomics, offer a more comprehensive understanding of resistance mechanisms. frontiersin.orgnih.gov

Proteomic analysis of Klebsiella pneumoniae strains responding to colistin treatment has provided insights into the impact of polymyxins on bacterial protein expression. asm.org Studies have shown that proteomic responses to colistin treatment in K. pneumoniae involve alterations in several pathways, including gluconeogenesis, the tricarboxylic acid (TCA) cycle, arginine biosynthesis, and porphyrin and chlorophyll (B73375) metabolism. asm.org Notably, decreased abundances of certain class A β-lactamases have been observed in cells treated with colistin. asm.org

In the context of resistance, proteomic studies have compared colistin-susceptible and resistant strains. For example, research on A. baumannii has shown that colistin resistance can be associated with increased expression of efflux pump systems and down-regulation of certain metabolic enzymes. frontiersin.org Comparative proteomic analysis of colistin-resistant K. pneumoniae strains, particularly those with mutations in genes like crrB, has revealed striking increases in the expression of proteins involved in lipid A modification and efflux pumps. asm.org These findings suggest that resistance mechanisms can involve complex regulatory networks affecting protein expression across multiple cellular processes. frontiersin.orgasm.orgfrontiersin.org

Analysis of Key Intracellular Metabolites in Response to Colistin A Exposure

Metabolomics allows for the identification and quantification of key intracellular metabolites, providing a detailed view of how bacterial metabolism is altered by colistin A. frontiersin.orgd-nb.info As mentioned, colistin treatment leads to significant changes in lipid metabolism, with decreased fatty acids and increased phospholipids observed early in the exposure. frontiersin.org

Beyond lipids, studies have investigated the impact of colistin on other metabolic pathways. In A. baumannii, colistin treatment has been shown to affect pathways such as the pentose (B10789219) phosphate pathway, amino acid metabolism, peptide metabolism, and nucleotide metabolism. frontiersin.orgfrontiersin.org While colistin's primary target is the cell membrane, the resulting damage and stress can trigger broader metabolic responses within the cell. frontiersin.orgnih.gov For instance, some studies have indicated that colistin can influence the TCA cycle and gluconeogenesis. asm.orgd-nb.info

The analysis of these intracellular metabolic changes helps to elucidate the cellular pathways perturbed by colistin A and can provide insights into the mechanisms of both susceptibility and resistance. frontiersin.orgfrontiersin.orgresearchgate.net

Methodological Challenges in In Vitro Experimental Conditions for Colistin A

Conducting accurate in vitro experiments with colistin A presents specific methodological challenges, primarily related to the compound's physical and chemical properties.

Quantification of Colistin Loss Due to Adhesion to Laboratory Materials

A significant challenge in in vitro studies with colistin is its tendency to adhere to various laboratory materials, particularly plastics. researchgate.netnih.govasm.org This adhesion can lead to a substantial loss of colistin from the experimental solution, resulting in lower actual concentrations than intended. researchgate.netnih.govresearchgate.net This loss can detrimentally affect the accuracy of various in vitro methods, including minimum inhibitory concentration (MIC) assays and time-kill experiments. researchgate.netasm.orgresearchgate.net

Studies have characterized the extent and time course of colistin loss in different types of laboratory materials. Research simulating time-kill experiments without bacteria or plasma proteins present has shown that colistin adheres to soda-lime glass, polypropylene (B1209903), and polystyrene. researchgate.netasm.orgdiva-portal.org The measured start concentrations in these materials can range significantly from the expected values, and the concentration can further decrease over time. researchgate.netnih.govdiva-portal.org For example, in large test tubes, measured start concentrations ranged between 44% and 102% of expected, and after 24 hours, they ranged between 8% and 90%. researchgate.netnih.govdiva-portal.org The half-lives of colistin loss in these materials were found to be between 0.9 and 12 hours. researchgate.netnih.govdiva-portal.org

The maximum binding capacity and equilibrium constants vary depending on the material. researchgate.netdiva-portal.org Low protein binding microtubes showed less colistin loss compared to standard polystyrene microplates, where start concentrations could be below the lower limit of quantification. researchgate.netasm.orgdiva-portal.org

To minimize the effect of colistin loss due to adsorption, using low protein binding polypropylene materials is recommended for measuring colistin concentrations in experimental settings, while polystyrene should be avoided. researchgate.netasm.orgdiva-portal.org Additionally, minimizing the number of dilution steps when preparing colistin solutions in protein-free media can help reduce the loss. researchgate.netasm.orgdiva-portal.org The concentration of colistin in an experimental well is influenced by the material used, the number of dilutions, and the initial concentration. researchgate.net The inclusion of surfactants like Polysorbate-80 (Tween 80) can also help inhibit the binding of colistin to plastics. researchgate.net

Development and Research of Colistin a Analogs, Derivatives, and Potentiators

Design and Synthesis of Novel Polymyxin (B74138) Analogs

Research efforts are focused on designing and synthesizing novel polymyxin analogs with improved activity and reduced toxicity compared to naturally occurring polymyxins like colistin (B93849) (Polymyxin E) and polymyxin B. These efforts often involve modifying the structure of the polymyxin scaffold, a cyclic peptide with a fatty acyl chain.

One approach involves introducing potentially metabolizable bonds into the molecular backbone to prevent accumulation in organs like the kidneys, which contributes to nephrotoxicity. Modifications to the hydrophobicity of the molecule and alterations at the C-terminal and N-terminal regions are also explored. ub.edu For instance, novel polymyxin nonapeptides containing an N-terminal acyl moiety with an amine-containing substituent have shown improved in vitro activity and lower cytotoxicity compared to polymyxin B. nih.gov

Specific examples of novel analogs under investigation include SPR206, which features structural variations in the exocyclic moiety, particularly modifications of residues at positions 1 and 3 and the N-terminal acyl group. acs.org Another analog, QPX9003, resulted from structure-activity relationship (SAR) studies focusing on modifications to the N-terminal hydrophobic tail, the residue at position 3, and the hydrophobic patch associated with residues at positions 6 and 7. acs.org Machine learning has also been employed to develop models for predicting the activity of polymyxin-like molecules, aiding in the rapid identification of promising structural modifications. mdpi.com

Despite these advancements, no novel polymyxin analogs have yet received clinical approval, although several are currently in clinical trials. acs.org

Identification and Characterization of Resistance-Modifying Agents and Adjuvants

Adjuvants are non-antibiotic molecules that can enhance the effectiveness of antibiotics like colistin, potentially allowing for lower treatment doses and reducing toxic effects. mdpi.com These compounds can function by improving antibiotic penetration into bacterial cells or blocking efflux mechanisms, thereby restoring susceptibility in extensively drug-resistant strains. mdpi.com

Various molecules have been identified as potential colistin adjuvants against Gram-negative pathogens, including 2-aminoimidazoles, (E)-2-hexenal, indole (B1671886), N-acetylcysteine, resveratrol, niclosamide (B1684120), and pentamidine. dovepress.com Adjuvants can overcome colistin resistance by abrogating or reducing lipid A modification, a key resistance mechanism, through the reduction of mcr and pmrAB/phoPQ gene expression. dovepress.com

Niclosamide-Based Derivatives: Synthesis and Structure-Activity Relationship (SAR) Studies

Niclosamide, an anthelmintic drug, has demonstrated the ability to enhance colistin activity in combination therapy against Gram-negative bacteria. mdpi.comdovepress.com However, niclosamide has limitations, including poor solubility, low bioavailability, and potential off-target toxicity. mdpi.comdovepress.comumanitoba.ca

To address these limitations and further develop niclosamide as a colistin adjuvant, researchers have synthesized a series of niclosamide analogs and conducted detailed SAR studies. mdpi.comumanitoba.canih.govresearchgate.net These studies aim to identify derivatives with comparable colistin-potentiating activity but reduced cytotoxicity to mammalian cells. mdpi.comumanitoba.canih.govresearchgate.net

SAR investigations have focused on modifying the niclosamide structure, including replacing the nitro group (which contributes to genotoxicity and can be a target for bacterial nitroreductases), modifying the central amide moiety, and designing niclosamide-based hybrid antibiotics. umanitoba.ca These efforts have led to the discovery of lead compounds that exhibit comparable colistin-potentiating activity to niclosamide while demonstrating reduced toxicity. mdpi.comumanitoba.canih.govresearchgate.net For example, one derivative, compound 5a, synthesized by replacing the nitro group with a methyl ester, showed synergistic activity with colistin against various Gram-negative bacteria, including colistin-resistant strains of K. pneumoniae, A. baumannii, P. aeruginosa, and E. coli. dovepress.com

Tryptamine (B22526) Derivatives as Resistance Disarmers

Derivatives of tryptamine, a biochemical scaffold containing an indole ring system, have been identified as compounds capable of disarming colistin resistance in Gram-negative bacterial pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. nih.gov These tryptamine derivatives exhibit no inherent bacterial toxicity and can restore colistin efficacy in strains carrying either chromosomally-encoded resistance mechanisms or the plasmid-borne mcr-1 gene. nih.gov

Research has involved the synthesis and screening of novel tryptamine derivatives to assess their ability to enhance colistin efficacy against a range of MDR Gram-negative bacteria. nih.gov Some compounds have demonstrated significant potential, reducing the minimum inhibitory concentration (MIC) of colistin against resistant strains to levels at or below clinical breakpoints. nih.govnih.gov For instance, a lead tryptamine derivative was shown to elicit a 1024-fold reduction in the colistin MIC against a chromosomally resistant K. pneumoniae strain. nih.gov

Heparin and its Derivatives as Colistin Efficacy Enhancers

Studies have explored the effect of heparin and its derivatives on the antibiotic activity of colistin. Heparin is a naturally occurring glycosaminoglycan. wikipedia.org Research indicates that heparin derivatives can increase the efficacy of colistin. frontiersin.orgfu-berlin.de

Investigations using techniques such as ion mobility, mass spectrometry, and bacterium growth assays have shown that during the association of colistin and heparin, their structures are retained, and higher-stoichiometry complexes can form. frontiersin.orgfu-berlin.de Co-administration of long-chain heparin with colistin has been shown to increase antibiotic activity. frontiersin.orgfu-berlin.de For example, in Escherichia coli, long-chain heparin increased bacterial growth inhibition by approximately 40% compared to colistin alone. frontiersin.orgfu-berlin.de

In vitro studies using catheter biofilm models have also investigated the efficacy of colistin in combination with heparin against biofilm-embedded Acinetobacter baumannii strains. nih.govresearchgate.net These studies found that catheter lock solutions containing colistin, sometimes in combination with other agents like clarithromycin, showed promise in eradicating biofilm-embedded bacteria. nih.govresearchgate.net

Polymer Conjugation Strategies to Alter Colistin A Interaction with Biological Systems (e.g., Dextrin (B1630399) Conjugates)

Polymer conjugation is being investigated as a strategy to modify the interaction of colistin A with biological systems, primarily to reduce its dose-limiting nephrotoxicity and improve its pharmacokinetic profile. Dextrin, a non-toxic, non-immunogenic, and biodegradable polymer, has been explored as a carrier for colistin. dovepress.com

Dextrin-colistin conjugates have been developed with the aim of reducing toxicity and improving targeting. dovepress.comrsc.orgnih.gov Studies have shown that conjugation of dextrin to colistin can reduce the antibiotic's toxicity towards human kidney proximal tubular epithelial cells in vitro. dovepress.comrsc.orgnih.gov This reduced toxicity is associated with significantly less cellular uptake of the dextrin-conjugated colistin compared to free colistin. dovepress.comrsc.orgnih.gov

In murine models of colistin-induced acute kidney injury (AKI), dextrin-colistin conjugation has been shown to dramatically diminish both proximal tubular injury and the accumulation of colistin in the kidneys. dovepress.comrsc.orgnih.gov This suggests that polymer conjugation can be a valuable tool for improving the side effect profile of nephrotoxic drugs like colistin. rsc.orgnih.gov

Furthermore, dextrin conjugation has been shown to alter the mechanism of cell death induced by colistin in certain cancer cells, shifting it from necrosis to apoptosis. dovepress.combiorxiv.org Live cell imaging studies have indicated that both free and dextrin-conjugated colistin are endocytosed and co-localize in lysosomes. dovepress.combiorxiv.org The degree of succinoylation of dextrin can influence the internalization of the conjugate. dovepress.combiorxiv.org

While dextrin-colistin conjugates show promise in reducing toxicity and potentially enhancing efficacy in certain contexts, their clinical translation for antibacterial treatment might be limited by the potential to promote antimicrobial resistance and the relatively high colistin concentrations sometimes required for activity. biorxiv.org However, the principle of using polymer conjugation to improve the therapeutic profile of drugs remains an attractive area of research. biorxiv.org

Exploration of Novel Antimicrobial Molecules Based on Colistin A Scaffolds

The fundamental structure of colistin A and other polymyxins serves as a scaffold for the exploration and design of novel antimicrobial molecules. By understanding the structure-activity relationships of polymyxins, researchers can synthesize compounds that retain desirable antimicrobial properties while potentially overcoming limitations such as toxicity and resistance.

This involves creating synthetic scaffolds that mimic the spatial structure of natural polymyxins but incorporate modifications. researchgate.net These modifications can include variations in the acyl chain length, substitutions of amino acid residues, and the introduction of non-natural components or linkages. ub.eduresearchgate.net The goal is to develop compounds with comparable or improved activity against target bacteria, particularly MDR Gram-negative pathogens, while minimizing adverse effects. ub.eduacs.org

Research in this area contributes to the broader effort of developing next-generation polymyxins with lower toxicity and wider therapeutic windows. ub.edunih.govacs.org This includes the investigation of polymyxin nonapeptides with modified N-terminal acyl moieties nih.gov and synthetic analogs with specific structural alterations aimed at improving safety and efficacy against challenging infections like lung infections caused by Gram-negative pathogens. acs.org

Analytical Methodologies for Quantification and Characterization in Research Settings

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a foundational technique used in the analysis of colistin (B93849) and its components, including colistin A. While colistin itself has weak UV absorption, HPLC can be coupled with various detection methods, often requiring derivatization to enhance detectability rsu.lvmdpi.commdpi.com. Post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA)/mercaptoethanol can be used to form fluorescent derivatives, allowing for sensitive detection mdpi.com. Pre-column derivatization has also been reported mdpi.com.

HPLC methods have been applied for the determination of colistin in matrices such as human urine and medicated animal feed mdpi.com. Challenges in HPLC analysis of colistin include peak tailing due to its multiple primary amino groups, which can interact with the stationary phase dvs.gov.mynih.gov. Modifying the mobile phase pH and composition, or using specific columns, can help mitigate these issues nih.govresearchgate.net.

Research findings indicate that HPLC methods, often coupled with fluorescence or mass spectrometric detection, are capable of detecting colistin at low ppm to ppb levels mdpi.com. For instance, an HPLC method using a C18 column and UV detection at 215 nm has been developed for the determination of colistin sulfate (B86663) in medicated premix and animal feed, showing good linearity and recovery researchgate.net.

Ultra-High Performance Liquid Chromatography (UHPLC) Based Methods

UHPLC offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it valuable for the analysis of complex samples containing colistin A. UHPLC systems typically utilize smaller particle size columns and higher mobile phase flow rates. nih.gov.

UHPLC is frequently coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for highly selective and sensitive quantification of colistin A in diverse matrices. This combination is discussed in detail in the following section.

Research has demonstrated the application of UHPLC-MS/MS for the determination of colistin in matrices such as poultry feed and intestinal material dvs.gov.mynih.gov. These methods often involve specific sample preparation techniques to extract and purify colistin A before UHPLC analysis dvs.gov.mynih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods for Colistin A and its Components

LC-MS, and especially LC-MS/MS, is considered the gold standard for the quantification of colistin A and its related components in research settings due to its high selectivity and sensitivity, and the ability to analyze multiple components simultaneously without extensive derivatization researchgate.netrsu.lvscirp.orgresearchgate.net. Colistin A, being a cationic polypeptide, typically forms multicharged ions under electrospray ionization (ESI), which is commonly used in LC-MS interfaces mdpi.com.

LC-MS/MS methods allow for the specific detection and quantification of colistin A and colistin B based on their unique mass-to-charge ratio (m/z) transitions in multiple reaction monitoring (MRM) mode dvs.gov.myscirp.orgklinickafarmakologie.czxjtu.edu.cn. For example, colistin A has been detected using precursor ions like m/z 390.9 with fragmentations at m/z 101.2 and 384.9 dvs.gov.my. Another method reported transitions such as m/z 585.6 → 101.4 for colistin A scirp.org.

These methods have been successfully applied to quantify colistin A in various research matrices, including human plasma, urine, and animal tissues and feed mdpi.comdvs.gov.mynih.govscirp.orgmdpi.comklinickafarmakologie.czxjtu.edu.cnresearchgate.netnih.gov. LC-MS/MS methods often achieve low limits of quantification (LLOQ), which is crucial for pharmacokinetic studies and monitoring low concentrations in complex biological samples dvs.gov.myscirp.orgmdpi.comresearchgate.netnih.gov.

Research findings highlight the robustness and accuracy of LC-MS/MS methods for colistin A analysis. For instance, a validated LC-MS/MS assay for colistin A and B in human plasma showed good linearity, precision, and accuracy over a range of concentrations, with mean extraction recoveries around 97% for colistin A scirp.org. Another UHPLC-MS/MS method for poultry feed demonstrated mean recoveries between 99.9-113.8% for colistin A dvs.gov.my.

Here is an example of typical LC-MS/MS parameters used for colistin A analysis:

ParameterValueSource
Ionization ModePositive ESI dvs.gov.myscirp.org
Detection ModeMultiple Reaction Monitoring (MRM) dvs.gov.myscirp.org
Colistin A Precursorm/z 390.9 or 585.6 dvs.gov.myscirp.org
Colistin A Fragmentsm/z 101.2, 384.9 (for m/z 390.9) or 101.4 (for m/z 585.6) dvs.gov.myscirp.org

Immunological Assays for Colistin Quantification in Research Samples

While less common than chromatographic methods for precise quantification of individual colistin components like colistin A in complex research matrices, immunological assays such as enzyme-linked immunosorbent assays (ELISAs) can potentially be used for colistin detection. These methods rely on the specific binding of antibodies to the target analyte.

Immunological assays have been mentioned as techniques used for the assay of colistin in raw material rsu.lv. However, specific details regarding the application of immunological assays solely for the quantification of colistin A in research samples were not prominently found in the search results. The complexity of colistin as a mixture of closely related peptides (colistin A and B) and the potential for cross-reactivity could pose challenges for highly specific immunological quantification of colistin A alone in research samples compared to methods like LC-MS/MS.

Microbiological Assays for In Vitro Activity Assessment

Microbiological assays are crucial in colistin research, not for quantifying the chemical amount of colistin A directly, but for assessing its biological activity or potency. These assays measure the ability of colistin to inhibit or kill susceptible microorganisms.

Common microbiological methods include broth microdilution (BMD) and agar (B569324) dilution, which are used to determine the minimum inhibitory concentration (MIC) of colistin against bacterial strains mdpi.comekb.eg. The broth microdilution method is recommended by guidelines from organizations like CLSI and EUCAST for confirming colistin resistance mdpi.com.

Other microbiological assays, such as disk diffusion and time-kill assays, are also employed to evaluate colistin's antimicrobial effectiveness and synergistic activity with other compounds frontiersin.orgresearchgate.net. Time-kill assays involve monitoring bacterial viability over time in the presence of colistin frontiersin.org.

Research findings using microbiological assays provide valuable data on the in vitro potency of colistin. For example, a microbiological assay using Bordetella bronchiseptica ATCC 4617 as the test organism was developed for determining the potency of colistin sulfate, revealing subtle changes not always detected by chemical methods researchgate.netbenthamdirect.com. Another study utilized Escherichia coli ATCC 8739 for the microbiological assay of colistin sulfate in pharmaceutical formulations ekb.egresearchgate.net.

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) is another separation technique that has been explored for the analysis of colistin. CE separates analytes based on their charge and size within a narrow capillary tube. Due to the charged nature of colistin components like colistin A, CE is a suitable technique.

CE methods for colistin analysis often face challenges related to the adsorption of the positively charged colistin molecules onto the negatively charged capillary wall, leading to peak tailing and poor efficiency nih.gov. Strategies to address this include modifying the buffer composition, such as using acidic buffers or adding modifiers like cyclodextrins or surfactants nih.govresearchgate.net.

Detection in CE can be achieved by UV detection, although colistin's weak UV absorption at common wavelengths (e.g., 214 nm) can limit sensitivity nih.govscirp.org. More sensitive detection methods, such as laser-induced fluorescence (LIF) after derivatization with a fluorescent label like fluorescein (B123965) isothiocyanate (FITC), or coupling with mass spectrometry (CE-MS), have been developed scirp.orgmdpi.com.

Research highlights the potential of CE, particularly CE-MS/MS, for colistin analysis. An on-line capillary electrophoresis – tandem mass spectrometry method was developed for determining colistin in human plasma, demonstrating favorable performance and validation parameters mdpi.combohrium.com. CE with capacitively coupled contactless conductivity detection has also been explored for colistin analysis in pharmaceutical samples researchgate.net.

Sample Preparation Techniques for Diverse Research Matrices

Effective sample preparation is critical for accurate quantification and characterization of colistin A in diverse research matrices, which can range from biological fluids like plasma and urine to complex materials like animal feed and intestinal contents. The goal of sample preparation is to extract colistin A from the matrix, remove interfering substances, and concentrate the analyte if necessary.

Common sample preparation techniques for colistin A in research include:

Protein Precipitation: This is a simple and rapid method often used as a preliminary step, particularly for biological fluids like plasma. Acidified organic solvents like acetonitrile (B52724) are commonly used to precipitate proteins, leaving colistin A in the supernatant dvs.gov.myresearchgate.netbohrium.comdovepress.com.

Solid-Phase Extraction (SPE): SPE is widely used for the purification and concentration of colistin A from various matrices. Due to the cationic nature of colistin, cation exchange SPE cartridges, including weak cation exchange (WCX) and mixed-mode weak cation exchange cartridges, are frequently employed mdpi.comdvs.gov.mynih.govmdpi.comasm.orgnih.govresearchgate.net. Hydrophilic/lipophilic balance (HLB) materials have also been used mdpi.com. SPE protocols often involve conditioning, loading the sample, washing to remove interferences, and eluting colistin A using an appropriate solvent mixture nih.govmdpi.comasm.org.

Liquid-Liquid Extraction (LLE): While less common than SPE for colistin, LLE can be used to extract colistin A into an organic phase.

Other Techniques: For complex matrices like animal feed or tissues, more involved procedures such as lyophilization, mechanical agitation, and specific extraction solutions (e.g., trichloroacetic acid-acetonitrile mixtures) may be used in conjunction with SPE dvs.gov.mymdpi.com. The addition of agents like bovine serum albumin (BSA) can help minimize the adsorption of colistin to plasticware during sample handling nih.gov.

Research emphasizes the importance of optimizing sample preparation for each specific matrix to ensure adequate recovery, minimize matrix effects (such as ion suppression or enhancement in MS-based methods), and maintain the stability of colistin A dvs.gov.mymdpi.comasm.org. Matrix-matched standards or matrix-extracted standards are often used to compensate for matrix effects during quantification dvs.gov.my.

Here is a summary of sample preparation techniques mentioned for different matrices:

MatrixSample Preparation TechniquesSource
Human UrineDilution, HPLC–PCD analysis mdpi.com; Direct injection after derivatization for CE-LIF scirp.org mdpi.comscirp.org
Human PlasmaProtein precipitation (e.g., with acidified acetonitrile) researchgate.netbohrium.comdovepress.com, SPE (e.g., C18, Oasis HLB, WCX) scirp.orgklinickafarmakologie.czasm.orgnih.govresearchgate.net scirp.orgklinickafarmakologie.czresearchgate.netbohrium.comdovepress.comasm.orgnih.govresearchgate.net
Poultry Intestinal MatricesBSA addition, Extraction solution (methanol:sulfuric acid), SPE nih.gov nih.gov
Poultry FeedExtraction (trichloroacetic acid-acetonitrile), SPE (weak cation exchange) dvs.gov.my dvs.gov.my
Gastrointestinal Tract Contents (Piglet/Broiler)Lyophilization, Extraction (trichloroacetic acid:acetonitrile), SPE (WCX), Vacuum centrifugation mdpi.com mdpi.com
Culture MediumProtein precipitation (acetonitrile with TFA) researchgate.net researchgate.net
Dried Blood Spots (DBS)On-spot internal standard addition, Extraction solution (formic acid in water/acetonitrile) researchgate.netresearchgate.net researchgate.netresearchgate.net

The choice of sample preparation technique is critical and depends on the matrix complexity, the required sensitivity, and the analytical method to be used.

Protein Precipitation Methods

Protein precipitation is a rapid and cost-effective initial step in sample preparation for colistin A analysis, particularly in biological matrices like plasma dovepress.commdpi.com. This method involves adding an organic solvent or acid to the sample, causing proteins to denature and precipitate, while leaving the analyte (colistin A) in the supernatant.

Studies have utilized different protein precipitants for colistin analysis. Acetonitrile (ACN) is a commonly used organic solvent for protein precipitation in plasma samples researchgate.netasm.orgresearchgate.net. The addition of a small percentage of acid, such as trifluoroacetic acid (TFA) or formic acid (HFo), to the acetonitrile can enhance protein removal and improve recovery of colistin A researchgate.netbohrium.com. For instance, a method for quantifying colistin A and B in plasma and culture medium used protein precipitation with acetonitrile containing 0.1% TFA researchgate.netnih.gov. Another study employed acetonitrile with 0.1% HFo for protein precipitation in a capillary electrophoresis-mass spectrometry (CE-MS) method for colistin determination in plasma bohrium.com. Trichloroacetic acid (TCA) has also been investigated as a precipitant, sometimes in combination with ACN, for extracting colistin from matrices like brain homogenate asm.org.

While protein precipitation is simple and fast, it may not always provide sufficient sample clean-up, potentially leading to matrix effects in subsequent analysis mdpi.com.

Solid-Phase Extraction (SPE) Procedures

Solid-phase extraction (SPE) is a more selective sample preparation technique used to isolate and concentrate colistin A from research samples, further reducing matrix interference compared to simple protein precipitation mdpi.com. SPE utilizes a solid stationary phase to selectively retain the analyte while unwanted matrix components are washed away.

Various SPE sorbents and procedures have been applied for colistin analysis. Hydrophilic-lipophilic-balanced (HLB) SPE has been used in conjunction with zinc acetate-mediated precipitation for the extraction of colistin from biological samples before analysis by HILIC-MS/MS nih.gov. Another approach involves derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) directly within a C18 SPE cartridge for the determination of colistin in human plasma, followed by reversed-phase HPLC with fluorimetric detection asm.orgnih.gov.

SPE procedures often involve conditioning the cartridge, loading the sample, washing to remove interferences, and eluting the retained analyte. The choice of washing and elution solvents is critical for achieving good recovery and clean extracts. For example, studies using weak cation exchange (WCX) cartridges have investigated different washing and elution conditions to optimize colistin recovery dvs.gov.myresearchgate.net.

Application of Mixed-Mode Weak Cation Exchange Cartridges

Mixed-mode weak cation exchange (WCX) cartridges are particularly useful for the extraction of colistin A due to its cationic nature dvs.gov.myresearchgate.netmdpi.com. These cartridges combine both reversed-phase and cation exchange retention mechanisms, offering enhanced selectivity for positively charged compounds like colistin A from complex matrices chromatographyonline.com.

In research, mixed-mode WCX cartridges have been successfully applied for the purification of colistin A and B from samples such as poultry feed and human plasma dvs.gov.myresearchgate.netresearchgate.net. The extraction process typically involves adjusting the sample pH to ensure colistin A is positively charged, allowing it to bind to the cation exchange functional groups on the sorbent dvs.gov.myresearchgate.net. Washing steps are then performed to remove neutral and anionic interferences, followed by elution of colistin A using a solvent containing a higher concentration of a competing cation or by adjusting the pH dvs.gov.my.

For instance, in a method for determining colistin in poultry feed, mixed-mode weak cation exchange cartridges (Oasis WCX) were used for sample clean-up, resulting in satisfactory clean samples and good recoveries for both colistin A and B. Adjusting the pH of the loading solution to pH 9 was found to increase the absorption of targeted compounds to the cartridge. Rinsing with 5% formic acid improved clean-up, while elution with 20% formic acid in methanol (B129727) yielded the highest recovery of analytes dvs.gov.my. Similarly, a UHPLC-MS/MS assay for colistin in human plasma and urine utilized a 96-well SPE Supra-Clean Weak Cation Exchange (WCX) plate for sample pretreatment researchgate.net.

Method Validation in Academic Research Contexts (e.g., Sensitivity, Selectivity, Linearity)

Method validation is a fundamental process in academic research to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose researchgate.netveterinarypharmacon.com. Key validation parameters for colistin A quantification methods include sensitivity, selectivity, linearity, accuracy, and precision researchgate.netveterinarypharmacon.commdpi.com. These parameters demonstrate the method's ability to consistently and accurately measure colistin A in the presence of other components in the sample matrix.

Sensitivity: This refers to the lowest concentration of colistin A that can be reliably detected and quantified. Parameters like the Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined during validation dvs.gov.myresearchgate.netveterinarypharmacon.com. Reported LOQ values for colistin A vary depending on the matrix and the specific method used, ranging from nanograms per milliliter in plasma to micrograms per kilogram in feed dvs.gov.myresearchgate.netnih.govnih.gov.

Selectivity: Selectivity (or specificity) ensures that the method can accurately measure colistin A without interference from other compounds in the sample matrix, including related substances, degradation products, or endogenous matrix components researchgate.netveterinarypharmacon.commdpi.com. Chromatographic separation techniques like HPLC and UHPLC are crucial for achieving selectivity by separating colistin A from potential interferences before detection dvs.gov.myresearchgate.netmdpi.com. Studies validate selectivity by analyzing blank matrix samples and spiked samples to demonstrate the absence of interfering peaks mdpi.com.

Linearity: Linearity assesses the proportional relationship between the concentration of colistin A and the instrument response over a defined range researchgate.netveterinarypharmacon.commdpi.com. Calibration curves are constructed using a series of standards at different concentrations, and the linearity is evaluated by parameters like the correlation coefficient (R²) dvs.gov.myresearchgate.netasm.org. Methods for colistin A have demonstrated linearity over various concentration ranges relevant to research studies dvs.gov.myresearchgate.netasm.orgnih.govmdpi.com.

Other important validation parameters include accuracy (the closeness of measured values to the true concentration) and precision (the reproducibility of measurements) researchgate.netveterinarypharmacon.commdpi.com. These are typically assessed by analyzing quality control (QC) samples at different concentration levels dvs.gov.myresearchgate.netmdpi.com.

Here is an example of validation data for colistin A in poultry feed:

ParameterColistin A ResultsAcceptance Criteria (e.g., EC, 2002)
Mean Recovery (%)99.9 - 113.880 - 110%
Intra-day RSD (%)3.0 - 4.1≤ 15%
Inter-day RSD (%)3.3 - 11.3≤ 15%
LOD (µg/kg)15.0-
LOQ (µg/kg)50.0-
Linearity Range0 - 1000 µg/kg-
Parameter Colistin A Results Acceptance Criteria (e.g., EC, 2002)
Mean Recovery (%) 99.9 - 113.8 80 - 110%
Intra-day RSD (%) 3.0 - 4.1 ≤ 15%
Inter-day RSD (%) 3.3 - 11.3 ≤ 15%
LOD (µg/kg) 15.0 -
LOQ (µg/kg) 50.0 -
Linearity Range 0 - 1000 µg/kg -

*Data adapted from dvs.gov.myresearchgate.net.

Ongoing Analytical Challenges for Colistin A Quantification in Research Samples

Despite advancements in analytical techniques, several challenges persist in the accurate and reliable quantification of colistin A in research samples researchgate.netmdpi.comuow.edu.auresearchgate.net. These challenges are often related to the chemical properties of colistin A and the complexity of the matrices being analyzed.

One significant challenge is the potential for colistin A to adsorb to various laboratory materials, such as plastics, which can lead to lower-than-expected concentrations and inaccurate results mdpi.commdpi.com. Researchers must take precautionary measures to minimize this adsorption during sample collection, preparation, and analysis.

Another major challenge, particularly when analyzing samples containing colistimethate sodium (CMS), the prodrug of colistin, is the potential for hydrolysis of CMS to colistin A during sample preparation and analysis tandfonline.comresearchgate.netmdpi.comresearchgate.net. CMS is readily hydrolyzed in aqueous solutions, forming a mixture of partially sulfomethylated derivatives and colistin wikipedia.org. This hydrolysis can lead to artificially high measured concentrations of colistin A if not carefully controlled researchgate.netresearchgate.net. Methods must be designed to minimize the time of exposure to conditions that promote hydrolysis, such as acidic environments researchgate.net.

Matrix effects, such as ion suppression or enhancement during mass spectrometry, can also impact the accuracy and reliability of colistin A quantification, especially in complex biological or environmental samples mdpi.commdpi.com. While SPE and other clean-up techniques help mitigate these effects, they can still pose challenges. The presence of interfering ions from the matrix or metabolites can complicate the accurate detection and quantification of colistin A and its related compounds mdpi.com.

Furthermore, the lack of commercially available standards for all intermediate sulfomethylated derivatives of CMS makes it difficult to fully characterize and quantify the complex mixture present in samples where CMS is also present researchgate.net. This can complicate the interpretation of results, particularly in pharmacokinetic studies.

The development of robust and universally applicable methods for colistin A quantification across diverse research matrices with varying concentrations remains an ongoing area of research researchgate.net.

Compound Names and PubChem CIDs

Future Research Directions and Unresolved Questions for Colistin a

Deeper Elucidation of Sub-Molecular and Biochemical Mechanisms of Action

While the primary mechanism of Colistin (B93849) A's bactericidal activity is understood to be the disruption of the Gram-negative bacterial outer membrane, future research is focused on a more granular, sub-molecular understanding of this process. nih.govnih.govmedscape.com The initial electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of Colistin A and the negatively charged phosphate (B84403) groups of the lipid A moiety of lipopolysaccharide (LPS) is a critical first step. nih.govfrontiersin.org This interaction competitively displaces divalent cations like Mg²⁺ and Ca²⁺, which are essential for stabilizing the LPS layer. nih.govwikipedia.org The subsequent insertion of Colistin A's hydrophobic fatty acyl tail into the outer membrane leads to its destabilization and increased permeability. nih.govfrontiersin.org

Recent findings have also highlighted the importance of LPS in the cytoplasmic membrane as a target for colistin's bactericidal activity. elifesciences.org This discovery opens new avenues for understanding how the antibiotic ultimately kills the bacterial cell after breaching the outer membrane. elifesciences.org

Comprehensive Understanding of Resistance Evolution and Dissemination Dynamics

The emergence and rapid spread of colistin resistance pose a significant threat to its clinical utility. nih.govnih.gov A primary focus of future research is to gain a comprehensive understanding of the evolutionary and dissemination dynamics of resistance mechanisms. nih.govnih.gov Resistance can arise through chromosomal mutations, but the most concerning development is the horizontal transfer of resistance genes via plasmids. frontiersin.orgplos.org

The mobilized colistin resistance (mcr) genes, particularly mcr-1, have been identified as a major driver of plasmid-mediated resistance. plos.orgwikipedia.org These genes encode phosphoethanolamine transferases that modify the lipid A portion of LPS, reducing its affinity for colistin. plos.orgwikipedia.org Research is ongoing to characterize the full spectrum of mcr gene variants and their global distribution. wikipedia.orgresearchgate.net

Understanding the dynamics of plasmid dissemination is crucial for controlling the spread of resistance. mdpi.comasm.org Different plasmid incompatibility (Inc) groups, such as IncI2, IncHI2, and IncX4, have been identified as key vectors for mcr genes. mdpi.com These plasmids often carry other resistance genes, contributing to the development of multidrug-resistant strains. plos.org The selective pressures that drive the evolution and dissemination of these plasmids in different environments, including agriculture and clinical settings, are a key area of investigation. nih.gov

Plasmid Incompatibility GroupAssociated mcr GenesKey Characteristics
IncI2 mcr-1Stable in livestock and clinical settings. mdpi.com
IncHI2 mcr-1, mcr-9Often carry transposons and co-select for multidrug resistance. mdpi.comasm.org
IncX4 mcr-1, mcr-2Small, conserved size, and highly efficient at conjugation, leading to global dissemination. mdpi.com
IncF mcr-1Associated with the dissemination of multiple drug resistance determinants. mdpi.com

Identification of Novel Bacterial Targets to Overcome Resistance

As resistance to Colistin A grows, identifying novel bacterial targets is a critical area of research to develop new therapeutic strategies. While the primary target is the lipid A component of LPS, the potential for alternative targets is being explored. elifesciences.orgnih.gov The inhibition of intracellular respiratory enzymes presents one such alternative pathway that could be exploited. nih.govresearchgate.net Developing compounds that specifically target these enzymes, perhaps in combination with agents that permeabilize the outer membrane, could offer a new approach to combatting resistant bacteria.

Another innovative strategy involves targeting the cellular machinery responsible for LPS modification. Since the primary mechanism of mcr-mediated resistance is the enzymatic modification of lipid A, inhibitors of the MCR enzymes could act as potentiators of Colistin A, restoring its efficacy against resistant strains. wikipedia.org

Furthermore, the discovery that colistin also targets LPS in the cytoplasmic membrane suggests that strategies to increase LPS accumulation in this inner membrane could enhance susceptibility. elifesciences.org For instance, inhibiting the LPS transport system could trap LPS in the cytoplasmic membrane, making the bacteria more vulnerable to Colistin A. elifesciences.org

Continued Development of Novel Colistin A-Based Agents and Potentiators

To address the challenges of resistance and toxicity associated with Colistin A, significant research efforts are directed towards the development of novel derivatives and potentiators. nih.govoup.com The goal is to create new agents with improved efficacy, a better safety profile, and the ability to overcome existing resistance mechanisms. nih.gov

Several development programs have yielded new polymyxin (B74138) derivatives that have shown superior efficacy in animal infection models compared to conventional polymyxins. nih.gov These novel compounds are being evaluated for their activity against multidrug-resistant pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov

In addition to developing new derivatives, the use of potentiators in combination therapy is a promising strategy. nih.govfrontiersin.org Potentiators are compounds that may not have intrinsic antibacterial activity but can enhance the efficacy of colistin. frontiersin.org For example, agents that disrupt the outer membrane can facilitate the entry of other antibiotics that are normally ineffective against Gram-negative bacteria. nih.gov Combination therapies using colistin with antibiotics like rifampicin (B610482), carbapenems, and glycopeptides have shown synergistic effects against various multidrug-resistant bacteria. nih.govfrontiersin.org

Novel Agent/Potentiator StrategyMechanism of ActionPotential Advantage
Novel Polymyxin Derivatives Modified chemical structures. nih.govresearchgate.netImproved efficacy and potentially reduced toxicity. nih.gov
Combination with Rifampicin Colistin disrupts the outer membrane, allowing rifampicin to reach its intracellular target. nih.govSynergistic killing of resistant bacteria. nih.gov
Combination with Carbapenems Increased permeability of the outer membrane by colistin enhances carbapenem (B1253116) entry. nih.govOvercoming resistance in carbapenem-resistant organisms. nih.gov
LPS Transport Inhibitors Cause accumulation of LPS in the cytoplasmic membrane, a key target of colistin. elifesciences.orgIncreased susceptibility to colistin. elifesciences.org

Design of Strategies for Mitigating Resistance Emergence in Experimental Models

Experimental evolution models are powerful tools for studying the emergence and evolution of antibiotic resistance in a controlled laboratory setting. arxiv.orgresearchgate.net These models allow researchers to observe the genetic and phenotypic changes that occur in bacterial populations under different selective pressures. arxiv.orgnih.gov A key area of future research is to use these models to design and test strategies aimed at mitigating the emergence of Colistin A resistance. arxiv.orgarxiv.org

By manipulating variables such as antibiotic concentration, treatment duration, and the use of combination therapies, researchers can investigate which strategies are most effective at preventing the selection and spread of resistant mutants. arxiv.orgnih.gov For example, studies can compare the evolution of resistance under constant versus fluctuating antibiotic concentrations to determine optimal dosing strategies. nih.gov

Furthermore, these experimental models can be used to identify the genetic pathways that are most commonly involved in the development of resistance. researchgate.net This information can then be used to develop targeted interventions, such as inhibitors of specific resistance-conferring genes or their products. The insights gained from these in vitro evolutionary studies can help to inform the design of more effective and sustainable treatment regimens for clinical use. arxiv.orgarxiv.org

Q & A

Q. What are the primary molecular mechanisms driving colistin resistance in Gram-negative bacteria?

Colistin resistance primarily arises through modifications to lipid A, a component of lipopolysaccharides (LPS), mediated by two-component regulatory systems (e.g., PmrAB and PhoPQ). These systems activate genes like mcr-1 (plasmid-borne) or chromosomal loci (e.g., pmrCAB), leading to the addition of phosphoethanolamine or aminoarabinose to lipid A, reducing colistin's electrostatic binding . Resistance can also emerge via mutations in sensor kinases (e.g., PmrB V136G) detected through adaptive laboratory evolution (ALE) studies . Methodologically, resistance mechanisms are validated using lipid A structural analysis (mass spectrometry), transcriptional profiling, and site-directed mutagenesis to confirm causal mutations .

Q. What standardized methods are recommended for determining colistin minimum inhibitory concentrations (MICs)?

Broth microdilution (BMD) is the gold standard for MIC determination, as automated systems often underestimate resistance due to colistin's adsorption to plastic surfaces. EUCAST guidelines emphasize BMD with cation-adjusted Mueller-Hinton broth, using a colistin sulfate concentration range of 0.25–64 µg/mL. Quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853) must be included. For accurate results, low-protein-binding polypropylene labware is recommended to minimize drug loss .

Q. How can heteroresistance to colistin impact clinical susceptibility testing?

Heteroresistance—subpopulations with varying resistance levels within a "susceptible" isolate—is detected via population analysis profiling (PAP). For example, Acinetobacter baumannii isolates may exhibit regrowth in time-kill assays despite initial susceptibility. Researchers should perform PAP using colistin-containing agar plates (3–10 µg/mL) and quantify subpopulations exceeding 0.1% of the inoculum. This phenomenon underscores the need for combination therapies and vigilant monitoring .

Advanced Research Questions

Q. How can adaptive laboratory evolution (ALE) models elucidate novel colistin resistance pathways?

ALE involves serial passaging of bacteria under increasing colistin pressure. For instance, a P. aeruginosa strain evolved via ALE revealed a novel PmrB V136G mutation, potentially linked to upregulated lipid A modification genes. Researchers should combine whole-genome sequencing (WGS) with phenotypic validation (e.g., transcriptomics, lipid A analysis) to confirm resistance mechanisms. Fitness trade-offs (e.g., reduced virulence) observed in evolved strains can inform evolutionary dynamics of resistance .

Q. What experimental strategies mitigate colistin adsorption in pharmacokinetic (PK) and time-kill studies?

Colistin adheres to polystyrene and glass, causing concentration losses up to 92% over 24 hours. To minimize adsorption:

  • Use low-protein-binding polypropylene tubes.
  • Pre-saturate labware with colistin prior to experiments.
  • Validate concentrations via HPLC or LC-MS/MS, as described in studies modeling Langmuir adsorption kinetics (binding capacity: 0.4–1.1 µg/cm²). Protein-free media require minimal dilution steps to maintain target concentrations .

Q. How does whole-genome sequencing (WGS) enhance the characterization of colistin-resistant Acinetobacter baumannii?

WGS identifies resistance-associated mutations (e.g., pmrCAB, basRS) and mobile genetic elements (e.g., mcr). Comparative genomic analysis of 27 colistin-resistant A. baumannii isolates revealed conserved mutations in lipid A biosynthesis genes. Researchers should combine WGS with phenotypic assays (e.g., MIC, lipid A modification) and use platforms like Illumina or Oxford Nanopore for high-resolution data. Public databases (e.g., NCBI Pathogen Detection) aid in tracking resistance gene dissemination .

Q. What pharmacokinetic (PK) models optimize colistin dosing in critically ill patients?

Population PK studies in critically ill patients show colistin’s half-life (14.4 hours) necessitates loading doses (e.g., 300 mg colistin base activity) to achieve steady-state concentrations (2 mg/L). Two-compartment models for colistimethate sodium (CMS) hydrolysis and one-compartment models for colistin are recommended. Dosing simulations should account for creatinine clearance (target: 13.7 L/h CMS clearance) and avoid subtherapeutic levels during early treatment phases .

Q. How can bibliometric analysis guide future colistin resistance research priorities?

Bibliometric studies (1973–2019) reveal shifting trends: early focus on A. baumannii and P. aeruginosa (1973–2009) versus recent emphasis on mcr-1 and Enterobacteriaceae (2010–2019). Researchers should use tools like bibliometrix R-package and Scopus databases to map keyword co-occurrence networks. Emerging topics include One Health approaches and environmental AMR monitoring, highlighted by South Africa’s Colistin Working Group .

Methodological Considerations

  • Analytical Validation: HPLC with post-column derivatization (e.g., o-phthalaldehyde) achieves sensitive colistin quantification in biological matrices (LOD: 100 nmol/L). Validation via accuracy profiles (β-expectation tolerance intervals ≤±15%) ensures reliability .
  • Ethical Frameworks: Antimicrobial stewardship programs must align with ethical guidelines, such as restricting colistin use to last-resort scenarios and monitoring environmental resistance spread via wastewater analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.